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  • Product: 3-Bromo-2-oxo(1-~13~C)propanoic acid
  • CAS: 1173018-50-2

Core Science & Biosynthesis

Foundational

Structural and Chemical Dynamics of 3-Bromo-2-oxo(1-13C)propanoic Acid: A Technical Guide for Metabolic Targeting

Executive Summary The metabolic reprogramming of tumor cells—specifically the shift toward aerobic glycolysis known as the Warburg effect—presents a highly selective vulnerability for pharmacological intervention. 3-Brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabolic reprogramming of tumor cells—specifically the shift toward aerobic glycolysis known as the Warburg effect—presents a highly selective vulnerability for pharmacological intervention. 3-Bromo-2-oxo(1-13C)propanoic acid (commonly referred to as 1-13C-3-bromopyruvate or 13C-3-BP) is a potent, multi-target alkylating agent and metabolic inhibitor 1. By substituting the C1 carboxyl carbon with a stable 13C isotope, researchers can leverage advanced nuclear magnetic resonance (NMR) and hyperpolarized magnetic resonance imaging (MRI) to track real-time metabolic fluxes in vivo. As a Senior Application Scientist, I have structured this guide to provide a deep mechanistic understanding of 13C-3-BP, paired with field-proven, self-validating protocols for its use in metabolic research.

Physicochemical Profile and Structural Properties

3-Bromo-2-oxo(1-13C)propanoic acid is a halogenated alpha-keto acid 2. The presence of the electron-withdrawing bromine atom adjacent to the carbonyl group renders the molecule highly electrophilic. This structural motif is the primary driver of its pharmacological mechanism: the rapid alkylation of nucleophilic thiol (-SH) and hydroxyl (-OH) groups on target proteins 3.

Quantitative Data Summary
PropertyValue
IUPAC Name 3-bromo-2-oxopropanoic-1-13C acid
CAS Number 1173018-50-2
Molecular Formula C2(13C)H3BrO3
Molecular Weight 167.95 g/mol
Isotopic Purity ≥99 atom % 13C
Appearance White to yellow crystalline solid
Melting Point ~77 °C
Aqueous Solubility ~250 mg/mL (Requires sonication)
Storage Conditions -20 °C to -80 °C (Strictly desiccated)

Mechanisms of Action: Disruption of the Warburg Phenotype

Unlike traditional chemotherapeutics that target DNA replication, 3-BP directly attacks the bioenergetic infrastructure of the cell.

  • Cellular Entry : 3-BP is a structural analog of lactate and pyruvate. It selectively enters cancer cells via Monocarboxylate Transporter 1 (MCT1), which is frequently overexpressed in glycolytic tumors 1.

  • Enzymatic Alkylation : Once intracellular, 3-BP pyruvylates the cysteine residues in the active sites of key glycolytic enzymes, primarily Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and Hexokinase II (HK-II) 1.

  • Redox Collapse : 3-BP reacts spontaneously and enzymatically with intracellular glutathione (GSH) to form S-conjugates, rapidly depleting the cell's antioxidant reserves and inducing lethal oxidative stress (ROS accumulation) 4.

  • TCA Cycle Disruption : 3-BP also inhibits mitochondrial enzymes like Succinate Dehydrogenase (SDH) and Isocitrate Dehydrogenase (IDH), halting the Tricarboxylic Acid (TCA) cycle and glutaminolysis 3.

G MCT1 MCT1 Transporter BP 13C-3-Bromopyruvate MCT1->BP Cellular Uptake GAPDH GAPDH & HK-II BP->GAPDH Cys-Alkylation TCA TCA Cycle (SDH/IDH) BP->TCA Enzymatic Inhibition GSH Glutathione (GSH) BP->GSH S-conjugation ATP ATP Depletion GAPDH->ATP Glycolysis Arrest TCA->ATP Respiration Halt ROS ROS Accumulation GSH->ROS Antioxidant Loss Apoptosis Cell Death (Apoptosis) ATP->Apoptosis ROS->Apoptosis

Intracellular metabolic inhibition pathways of 3-Bromopyruvate.

The Strategic Utility of the 1-13C Label

The incorporation of the 13C isotope at the C1 position is a calculated structural modification. In NMR spectroscopy, the C1 carbon of pyruvate analogs lacks directly attached protons. This absence of strong dipole-dipole interactions results in a significantly prolonged spin-lattice relaxation time (T1). In the context of dynamic nuclear polarization (DNP), this long T1 allows the hyperpolarized state of 13C-3-BP to survive long enough for injection and real-time MRI tracking of its metabolic distribution and target engagement before the signal decays back to thermal equilibrium.

Workflow Step1 Cell Culture & 13C-3-BP Dosing Step2 Rapid Quenching (Cold MeOH) Step1->Step2 Step3 Biphasic Extraction (CHCl3/MeOH/H2O) Step2->Step3 Step4 Lyophilization & D2O Suspension Step3->Step4 Step5 13C-NMR Spectroscopy Step4->Step5

Step-by-step workflow for 13C-NMR metabolic tracing of 13C-3-BP.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They address the inherent instability of 3-BP and the strict requirements of isotopic tracing.

Protocol 1: Formulation of 13C-3-BP for In Vitro Assays

Causality Focus: 3-BP is highly hygroscopic and undergoes rapid hydrolysis and decarboxylation in aqueous environments, especially at alkaline pH. The bromine is an excellent leaving group, and the alpha-keto acid is susceptible to nucleophilic attack by water.

  • Dry Weighing: Weigh 13C-3-BP powder in a strictly desiccated environment (e.g., a nitrogen-purged glove box). Moisture degrades the active alpha-keto acid into inactive byproducts.

  • Stock Solubilization: Dissolve the powder in anhydrous DMSO to create a concentrated stock (e.g., 100 mM). Causality: DMSO prevents premature aqueous hydrolysis during storage.

  • Aqueous Dilution & pH Adjustment: Dilute the stock into PBS immediately prior to cell dosing. Adjust the pH to 7.2–7.4 using dilute NaOH. Causality: 3-BP is a strong acid. Adding unbuffered 3-BP directly to cells causes rapid media acidification, leading to off-target necrotic cell death rather than the intended metabolic inhibition.

  • Validation Checkpoint: Measure the pH of a "dummy" aliquot using a micro-pH probe before applying the solution to the cell culture. If the pH is below 7.0, discard and reformulate.

Protocol 2: 13C-NMR Intracellular Metabolite Extraction

Causality Focus: Tracking the metabolic fate of the C1 carbon requires quenching metabolism instantaneously to prevent isotopic scrambling or artifactual degradation during the harvesting process.

  • Dosing: Dose cancer cells (e.g., HepG2) with the neutralized 13C-3-BP solution and incubate for the desired time point.

  • Rapid Quenching: Aspirate media, wash rapidly with ice-cold PBS, and immediately add -20 °C Methanol to the plate. Causality: The instant temperature drop and solvent-induced protein denaturation halt all enzymatic activity, freezing the 13C-metabolite snapshot.

  • Biphasic Extraction: Scrape the cells, transfer to a tube, and add Chloroform and cold water (final ratio of CHCl3:MeOH:H2O should be 1:1:0.9). Vortex vigorously and centrifuge at 10,000 x g for 15 minutes at 4 °C. Causality: Biphasic extraction separates non-polar lipids (chloroform phase) from polar metabolites like 13C-3-BP and its downstream products (aqueous methanol phase). Lipids must be removed because they cause severe line-broadening in NMR spectra.

  • Lyophilization: Carefully extract the upper aqueous phase and lyophilize it overnight to a dry powder.

  • NMR Preparation: Resuspend the lyophilized powder in D2O containing 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Causality: D2O provides the necessary deuterium lock signal for the NMR spectrometer, while DSS provides an internal 0 ppm chemical shift reference.

  • Validation Checkpoint: Acquire a rapid 1D 1H-NMR spectrum before the 13C-NMR acquisition. A flat baseline in the aliphatic region (1–2 ppm) confirms the successful removal of contaminating lipids. If broad lipid peaks are present, re-extract the sample with chloroform.

References

  • The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells.National Institutes of Health (PMC).
  • 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells.Anticancer Research (IIAR Journals).
  • Bromopyruvic Acid | C3H3BrO3 | CID 70684.PubChem (NIH).
  • 3-Bromopyruvic acid-1-13C 99 atom % 13C, 97% (CP).Sigma-Aldrich.
  • Bioorthogonal Profiling of a Cancer Cell Proteome Identifies a Large Set of 3-Bromopyruvate Targets beyond Glycolysis.ACS Chemical Biology.

Sources

Exploratory

The Role of 3-Bromo-2-oxo(1-13C)propanoic Acid in Warburg Effect Cancer Research: A Technical Guide to Metabolic Tracing and Glycolytic Inhibition

Executive Summary The reliance of aggressive cancer cells on aerobic glycolysis for energy production—even in the presence of oxygen—is a metabolic reprogramming phenomenon known as the Warburg effect. Targeting this pat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reliance of aggressive cancer cells on aerobic glycolysis for energy production—even in the presence of oxygen—is a metabolic reprogramming phenomenon known as the Warburg effect. Targeting this pathway has become a primary focus in oncology. 3-Bromo-2-oxopropanoic acid (commonly known as 3-bromopyruvate or 3-BP) has emerged as a highly potent, small-molecule glycolytic inhibitor[1]. By synthesizing this compound with a carbon-13 isotope at the C-1 carboxyl position to create 3-Bromo-2-oxo(1-13C)propanoic acid , researchers have unlocked the ability to non-invasively track the drug’s pharmacokinetics, target engagement, and metabolic consequences in real-time using hyperpolarized 13C Magnetic Resonance Imaging (MRI) and tandem mass spectrometry[2][3].

This technical guide explores the mechanistic grounding of 1-13C-3-BP, details self-validating experimental protocols for metabolic tracing, and outlines the causality behind critical experimental choices in preclinical drug development.

Mechanistic Grounding: The Warburg Effect & Dual-Target Alkylation

Unlike normal tissues that derive ATP primarily through mitochondrial oxidative phosphorylation, aggressive tumors metabolize glucose directly to lactic acid[1]. 3-BP exploits this by acting as a structural analog to both lactate and pyruvate.

The cellular entry of 3-BP is strictly mediated by the monocarboxylate transporter 1 (MCT1) , which is frequently overexpressed in tumor cells[3]. Crucially, the affinity of MCT1 for 3-BP is highly dependent on the acidic extracellular pH of the tumor microenvironment; extracellular acidosis actively enhances the selective cytotoxic effect of the drug[4].

Once inside the cell, the highly reactive brominated compound acts as a strong alkylating agent[1]. It covalently binds to and inhibits two pivotal glycolytic enzymes:

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) [2][5].

  • Mitochondria-bound Hexokinase II (HK2) [1].

This dual-node inhibition abruptly shuts down the Warburg effect, leading to severe intracellular ATP depletion and subsequent metabolic catastrophe[5].

Pathway TumorMicroenvironment Tumor Microenvironment (Acidic pH) MCT1 MCT1 Transporter (Overexpressed) TumorMicroenvironment->MCT1 Enhances Uptake ThreeBP 1-13C-3-Bromopyruvate (Intracellular) MCT1->ThreeBP Transports HK2 Hexokinase II (HK2) Inhibition ThreeBP->HK2 Alkylates GAPDH GAPDH Inhibition ThreeBP->GAPDH Alkylates Glycolysis Aerobic Glycolysis (Warburg Effect) Halted HK2->Glycolysis GAPDH->Glycolysis ATP Severe ATP Depletion & Cell Death Glycolysis->ATP Metabolic Catastrophe

Fig 1: MCT1-mediated uptake of 1-13C-3-BP and subsequent glycolytic inhibition.

The Role of the 1-13C Isotope Label in Metabolic Profiling

The integration of the 13C isotope into 3-BP serves two distinct analytical purposes in cancer research:

  • Direct Bioorthogonal Profiling: Because 3-BP is highly reactive, it conjugates with intracellular glutathione (GSH) in a 1:1 ratio. Using 1-13C-3-BP allows researchers to track this specific S-conjugate via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The +1 Da mass shift clearly differentiates the drug's direct alkylation targets from endogenous metabolic noise[2].

  • Real-Time Pharmacodynamics via Hyperpolarized MRI: To measure the effects of 3-BP in vivo, researchers utilize hyperpolarized [1-13C]pyruvate as a tracer. Dynamic Nuclear Polarization (DNP) increases the 13C MRI signal by over 10,000-fold[6]. By tracking the conversion of [1-13C]pyruvate into [1-13C]lactate via lactate dehydrogenase (LDH), researchers obtain a direct, non-invasive biomarker of the Warburg effect[7]. When 3-BP successfully inhibits upstream GAPDH, the downstream pyruvate-to-lactate conversion rate drops precipitously[3].

Quantitative Data: Metabolic Metrics in Treated Models

The following table summarizes the expected quantitative shifts in hyperpolarized 13C MRI metrics when a tumor model is successfully treated with 3-BP[7][8].

Metabolic MetricUntreated Tumor (Control)3-BP Treated TumorInterpretation of Causality
kPL​ (min −1 ) 1.98 – 2.72< 1.0Significant reduction in LDH flux due to upstream GAPDH/HK2 inhibition.
Lac/Pyr Ratio High (e.g., > 0.7)Low (e.g., < 0.3)Real-time confirmation of glycolytic shutdown and target engagement.
MCT1 Expression High (in moderate hypoxia)N/ADetermines 3-BP uptake efficiency; dictates therapeutic window.
ATP Levels 100% (Baseline)< 10% within hoursValidates metabolic catastrophe and impending apoptosis.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Hyperpolarized 13C MRI Tracing of Glycolytic Inhibition

This protocol outlines the in vivo validation of 3-BP efficacy using hyperpolarized [1-13C]pyruvate tracing. Self-Validation Mechanism: The immediate drop in the Lac/Pyr ratio acts as an internal, real-time validation of target engagement, proving that the administered 3-BP has successfully halted glycolysis.

  • Sample Preparation: Mix [1-13C]pyruvic acid with an electron paramagnetic agent (e.g., 15 mM OX063 radical) and a gadolinium chelate (e.g., 2.5 mM ProHance) to facilitate polarization[8].

  • Hyperpolarization: Place the sample in a DNP polarizer (e.g., 5T SpinLab) at ~1.4 K for 1 to 2 hours[6][8].

  • Rapid Dissolution: Dissolve the polarized sample in a superheated HEPES-based alkaline buffer. Critical Step: Neutralize immediately with NaOH to achieve a physiological pH of 7.4 and a final concentration of ~250 mM [1-13C]pyruvate[6][8].

  • Administration: Intravenously inject a bolus (e.g., 300 μL, ~1.15 mmol/kg) into the tail vein of a tumor-bearing mouse pre-treated with 3-BP[9].

  • Data Acquisition: Acquire dynamic 13C MR spectra every 4 to 6 seconds using echo-planar spectroscopic imaging[8][9].

  • Kinetic Modeling: Calculate the kPL​ conversion rate to quantify the extent of 3-BP-induced glycolytic inhibition[7][8].

Workflow Prep Sample Prep: 1-13C-Pyruvate + Ox063 Radical DNP DNP Hyperpolarization (5T, ~1h) Prep->DNP Dissolution Rapid Dissolution in Heated Buffer (pH 7.4) DNP->Dissolution Injection I.V. Injection into Tumor-bearing Mice Dissolution->Injection MRI Dynamic 13C MRI (Every 4-6 seconds) Injection->MRI Analysis Kinetic Modeling (k_PL & Lac/Pyr Ratio) MRI->Analysis

Fig 2: Workflow for hyperpolarized 13C MRI metabolic tracing in tumor models.

Protocol 2: Bioorthogonal LC-MS/MS Profiling of 1-13C-3-BP Conjugation

Self-Validation Mechanism: The specific +1 Da mass shift per 13C atom definitively proves that detected GSH depletion is caused by direct covalent conjugation with the administered drug, rather than secondary oxidative stress.

  • Cell Treatment: Incubate target cancer cells (e.g., MCF-7) with 1-13C-3-BP to allow MCT1-mediated intracellular accumulation[2].

  • Lysis and Extraction: Lyse cells using a cold methanol/water extraction buffer to instantly quench metabolism and precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using targeted Liquid Chromatography-Tandem Mass Spectrometry in negative ionization Multiple Reaction Monitoring (MRM) mode[2].

  • Isotope Tracking: Monitor the mass spectra for the 1:1 1-13C-3-BP-GSH S-conjugate[2].

Causality & Experimental Choices

To ensure rigorous scientific integrity, researchers must understand the causality behind specific experimental parameters when working with 3-BP and 13C tracing:

  • Why must dissolution occur at exactly pH 7.4? Hyperpolarized tracers must be injected at physiological pH to prevent acute systemic toxicity in the murine model. Furthermore, the hyperpolarized state decays rapidly (T1 relaxation); precise pH balancing ensures the chemical stability of the tracer during the brief 60-second imaging window[8].

  • Why use MCT1 Inhibitors (e.g., AR-C155858) as negative controls? 3-BP is highly reactive and could theoretically cause non-specific damage. By pre-treating cells with an MCT1 inhibitor, researchers block the entry of 3-BP, rescuing the cells. This proves causally that 3-BP's cytotoxicity is specifically mediated by MCT1 transport rather than extracellular degradation[4].

  • How does tumor hypoxia dictate 3-BP efficacy? In vivo EPR oxygen imaging reveals that 3-BP efficacy is biphasic. MCT1 expression is upregulated in moderately hypoxic regions (8–15 mmHg) to handle excess lactate, making these regions highly susceptible to 3-BP. However, in severely hypoxic, necrotic cores (< 5 mmHg), MCT1 is downregulated, attenuating 3-BP uptake and creating treatment resistance[3].

Future Directions: Systemic Delivery

While 3-BP is a potent anti-cancer agent, its highly reactive alkylating nature causes significant toxicity when delivered systemically as a free drug[5]. Future clinical translation relies on advanced formulation strategies, such as microencapsulating 3-BP into a complex with β-cyclodextrin (β-CD). This shields the drug in systemic circulation, allowing it to safely reach the tumor microenvironment where the Warburg effect can be targeted with minimal bystander toxicity[5].

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Foundational

Unveiling Tumor Metabolism: In Vivo Pharmacokinetics of 3-Bromo-2-oxo(1-13C)propanoic Acid via Hyperpolarized Magnetic Resonance

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Introduction & Mechanistic Rationale As a Senior Application Scientist specializing in metabolic imaging and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction & Mechanistic Rationale

As a Senior Application Scientist specializing in metabolic imaging and targeted therapeutics, I frequently encounter the analytical bottleneck of tracking highly reactive alkylating agents in vivo. 3-Bromo-2-oxopropanoic acid (commonly known as 3-bromopyruvate or 3-BP) is a potent energy blocker that induces "metabolic catastrophe" in cancer cells by inhibiting hexokinase II (HK2) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) ()[1]. However, its rapid covalent binding to intracellular thiols and rapid blood clearance obscure standard pharmacokinetic (PK) profiling[1].

By synthesizing the 13C-labeled isotopologue—3-Bromo-2-oxo(1-13C)propanoic acid—we unlock the ability to track its biodistribution and target engagement in real-time using Dynamic Nuclear Polarization (DNP) hyperpolarized Magnetic Resonance Spectroscopy (HP-MRS) ()[2]. The C1-carbonyl labeling is highly deliberate: it lacks attached protons, yielding a long spin-lattice relaxation time ( T1​ ) critical for preserving the hyperpolarized state during intravenous delivery and tumor perfusion ()[3].

In Vivo Pharmacokinetics & Tumor Biodistribution

The PK profile of 3-BP is dictated by its structural mimicry of pyruvate, allowing it to hijack the Monocarboxylate Transporter 1 (MCT1) for cellular entry ()[2].

Biphasic Oxygen-Dependent Uptake A critical insight into 3-BP's tumor biodistribution is its dependence on regional hypoxia. In vivo studies utilizing squamous cell carcinoma (SCCVII) xenograft models reveal that MCT1 expression—and consequently 3-BP uptake—is not uniform ()[2]. Instead, it exhibits a biphasic oxygen dependence. In moderately hypoxic regions (pO2 8–15 mmHg), MCT1 expression is upregulated, facilitating rapid intracellular accumulation of 3-BP. Conversely, in severely hypoxic cores (pO2 < 5 mmHg), MCT1 is downregulated, heavily attenuating drug efficacy ()[2]. This causality explains why in vitro cytotoxicity assays often fail to predict in vivo solid tumor responses.

Systemic Clearance and Formulation Dynamics Unformulated 3-BP exhibits a remarkably short plasma half-life due to rapid systemic clearance and off-target alkylation, which can lead to lethal toxicity ()[4]. Advanced delivery systems, such as β -cyclodextrin microencapsulation, have been developed to prolong circulation time, reduce systemic toxicity, and enhance tumor-specific accumulation without altering the fundamental MCT1-mediated uptake mechanism ()[4].

MOA Blood Intravenous[1-13C]-3-BP (Bloodstream) MCT1 MCT1 Transporter (Tumor Cell Membrane) Blood->MCT1 Concentration Gradient Cytosol Intracellular [1-13C]-3-BP (Cytosol) MCT1->Cytosol Symport HK2 Hexokinase II (HK2) Alkylation Cytosol->HK2 Covalent Binding GAPDH GAPDH Alkylation Cytosol->GAPDH Covalent Binding ATP ATP Depletion & Cell Death HK2->ATP Glycolysis Halt GAPDH->ATP Glycolysis Halt

Fig 1: Mechanism of MCT1-mediated [1-13C]-3-BP uptake and glycolytic inhibition.

Quantitative Pharmacokinetic Data

To standardize preclinical evaluations, the following table synthesizes the kinetic and imaging parameters of hyperpolarized [1-13C]-3-BP and its analogs in murine xenograft models.

ParameterValue / ObservationAnalytical Modality
T1​ Relaxation Time ~20 - 30 seconds (in vivo)13C HP-MRS
In Vivo Tmax​ (Tumor) 10 - 30 seconds post-injection13C HP-MRS
Blood Half-Life ( t1/2​ ) < 3 minutes (unformulated)LC-MS / Radiotracer
Primary Transporter MCT1 (Monocarboxylate Transporter 1)Receptor Inhibition (CHC)
Optimal Uptake Niche Moderately hypoxic tissue (8-15 mmHg)EPR Oxygen Imaging
Self-Validating Experimental Protocols

To ensure high-fidelity data acquisition, the following workflow details the hyperpolarization and in vivo tracking of [1-13C]-3-BP. Every step is designed to outpace the rapid T1​ decay of the hyperpolarized signal.

Protocol: DNP Hyperpolarization and In Vivo 13C MRI Rationale: The transient nature of the hyperpolarized state requires a perfectly synchronized pipeline between the physics of spin polarization and the biology of in vivo perfusion.

  • Formulation for DNP:

    • Action: Mix[1-13C]-3-BP (e.g., 125 mM final concentration equivalent) with a stable trityl radical (e.g., 15 mM AH111501) and a glassing agent (glycerol) ()[3].

    • Causality: The glassing agent prevents crystallization at 1 K, ensuring a homogenous distribution of electron spins necessary for efficient microwave-driven polarization transfer to the 13C nuclei.

  • Hyperpolarization:

    • Action: Place the sample in a DNP polarizer (e.g., SPINLab) at ~1 K and irradiate with microwaves at the electron spin resonance frequency for 1-2 hours until solid-state polarization plateaus ()[3].

  • Rapid Dissolution & Injection:

    • Action: Dissolve the polarized sample using a superheated, pressurized aqueous buffer (containing EDTA to chelate paramagnetic impurities). Rapidly transfer and inject the neutralized bolus intravenously into the tail vein of the tumor-bearing mouse within 10 seconds ()[3].

    • Causality: T1​ relaxation begins immediately upon dissolution. Any delay exponentially degrades the Signal-to-Noise Ratio (SNR) available for in vivo tracking.

  • HP-MRS Data Acquisition:

    • Action: Initiate a 13C two-dimensional spectroscopic imaging sequence (e.g., TR 75 ms, 250 μ s Gaussian excitation pulse, 5° flip angle) exactly 30 seconds after the start of injection ()[2].

    • Causality: A low flip angle is mandatory. Unlike standard MRI, hyperpolarized magnetization is non-renewable; large flip angles would instantly deplete the signal before the metabolic dynamics can be fully resolved.

Workflow Prep 1. SpinLab DNP Hyperpolarization Inject 2. Rapid IV Infusion (Tumor Xenograft) Prep->Inject Dissolution (<10s) Scan Scan Inject->Scan Perfusion (~30s) Analyze 4. PK Modeling & Biodistribution Scan->Analyze T1 Decay Correction

Fig 2: Experimental workflow for in vivo hyperpolarized 13C-3-BP tracking.

Conclusion

The application of 3-Bromo-2-oxo(1-13C)propanoic acid in conjunction with HP-MRS represents a paradigm shift in pharmacokinetic profiling. By exploiting the MCT1 transporter, 3-BP selectively targets the metabolic vulnerabilities of moderately hypoxic tumor regions ()[2]. For drug development professionals, this hyperpolarized 13C framework not only validates target engagement in real-time but also serves as a non-invasive biomarker platform to predict and monitor therapeutic responses to glycolysis inhibitors.

References
  • Matsumoto, S., Saito, K., Yasui, H., Morris, H. D., Munasinghe, J. P., Lizak, M., ... & Krishna, M. C. (2013). "EPR oxygen imaging and hyperpolarized 13C MRI of pyruvate metabolism as non-invasive biomarkers of tumor treatment response to a glycolysis inhibitor 3-bromopyruvate." Magnetic Resonance in Medicine.[Link]

  • Kunjachan, S., Rychlik, B., Storm, G., Kiessling, F., & Lammers, T. (2014). "Systemic Delivery of Microencapsulated 3-Bromopyruvate for the Therapy of Pancreatic Cancer." Clinical Cancer Research.[Link]

  • Zhang, L., et al. (2020). "3-Bromopyruvate-Conjugated Nanoplatform-Induced Pro-Death Autophagy for Enhanced Photodynamic Therapy against Hypoxic Tumor." ACS Nano.[Link]

  • Laustsen, C., et al. (2015). "Full article: Hyperpolarized magnetic resonance spectroscopy for assessing tumor hypoxia." Acta Oncologica.[Link]

Sources

Exploratory

Toxicity and safety profile of 3-Bromo-2-oxo(1-13C)propanoic acid in mammalian cells

Title: Unlocking the Metabolic Window: Toxicity, Safety, and Real-Time Tracing of 3-Bromo-2-oxo(1-13C)propanoic Acid in Mammalian Cells Executive Summary 3-Bromo-2-oxo(1-13C)propanoic acid—commonly known as 1-13C-labeled...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unlocking the Metabolic Window: Toxicity, Safety, and Real-Time Tracing of 3-Bromo-2-oxo(1-13C)propanoic Acid in Mammalian Cells

Executive Summary 3-Bromo-2-oxo(1-13C)propanoic acid—commonly known as 1-13C-labeled 3-bromopyruvate (1-13C-3-BP)—is a potent structural analog of pyruvate and a highly reactive electrophilic alkylating agent. While it has gained significant traction as a targeted metabolic inhibitor exploiting the Warburg effect in oncology, its narrow therapeutic index demands rigorous safety profiling. The integration of a 13 C isotopic label at the C1 position allows researchers to utilize Dynamic Nuclear Polarization (DNP) for hyperpolarized Magnetic Resonance Spectroscopy (MRS), enabling the real-time, non-invasive monitoring of its metabolic flux and localized toxicity. This whitepaper synthesizes the mechanistic causality of 1-13C-3-BP toxicity, establishes its safety profile in mammalian cells, and provides self-validating protocols for its evaluation.

The Mechanistic Causality of 3-BP Toxicity

To understand the safety profile of 1-13C-3-BP, one must first dissect its dual-pronged mechanism of cytotoxicity. Unlike conventional chemotherapeutics that target DNA replication, 3-BP induces a rapid metabolic collapse.

1.1. Alkylation of Glycolytic Enzymes Upon entering mammalian cells—primarily via monocarboxylate transporters (MCTs) which are often overexpressed in malignant tissues—3-BP acts as a direct alkylating agent[1]. It irreversibly binds to the sulfhydryl groups of key glycolytic enzymes, most notably Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Hexokinase II (HK2)[2]. This targeted inhibition severs the cell's ability to perform aerobic glycolysis, leading to an acute and severe depletion of intracellular ATP[1].

1.2. Glutathione (GSH) Depletion and Oxidative Stress The secondary, and often dose-limiting, mechanism of 3-BP toxicity is its profound impact on the cellular redox state. 3-BP directly conjugates with the thiol group of reduced glutathione (GSH), forming a stable 3-BP-GSH complex[1][3]. In primary mammalian astrocytes, exposure to 3-BP results in a concentration-dependent depletion of GSH, with half-maximal effects observed at approximately 30 µM[2]. The stripping of this critical antioxidant defense mechanism leaves the cell vulnerable to reactive oxygen species (ROS) accumulation, ultimately triggering a pre-apoptotic cascade characterized by phosphatidylserine externalization and nuclear condensation[4].

Mechanism A 1-13C-3-BP Entry (MCT Transporter) B Alkylation of GAPDH & HK2 A->B C Direct GSH Conjugation A->C D ATP Depletion B->D E ROS Accumulation C->E F Pre-apoptotic Cascade & Cell Death D->F E->F

Mechanistic pathway of 3-BP induced cytotoxicity and metabolic collapse.

Quantitative Safety Profile and Therapeutic Window

The viability of 1-13C-3-BP as a diagnostic tracer or therapeutic agent hinges on its differential toxicity. Because normal mammalian cells rely heavily on oxidative phosphorylation rather than aerobic glycolysis, they exhibit a higher tolerance to 3-BP compared to highly glycolytic cells[1].

However, systemic administration carries risks. While intravenous delivery of 1.75 mM 3-BP in rabbit models demonstrated no systemic toxicity or accumulation in vital organs[5], higher doses (e.g., 25 mM in rat models) have been shown to induce severe hepatotoxicity, including hemorrhagic necrosis[4]. The compound's short physiological half-life (<80 minutes at pH 7.4) mitigates long-term bioaccumulation but necessitates precise dosing[6].

Table 1: Pharmacokinetic and Toxicity Metrics of 3-BP in Mammalian Systems

MetricValue / ObservationBiological Context
GSH Depletion IC 50​ ~30 µMPrimary rat astrocytes[2]
Cell Viability IC 50​ ~100 µMPrimary rat astrocytes (4 hr incubation)[2]
Safe Systemic Dose ≤ 1.75 mMIntravenous delivery (Rabbit model)[5]
Hepatotoxic Dose ≥ 25 mMIntravenous delivery (Rat model)[4]
Physiological Half-life < 80 minutesMammalian physiological pH and temperature[6]

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental protocols must be designed as self-validating systems. The inclusion of internal controls ensures that negative results are due to biological reality, not technical failure.

Protocol A: Real-Time Metabolic Tracing via Hyperpolarized 13 C-NMR

The 13 C label at the C1 position of 3-BP allows it to be hyperpolarized via DNP, providing a >10,000-fold signal enhancement. This protocol measures the real-time metabolic impact of 1-13C-3-BP by monitoring the endogenous conversion of hyperpolarized[1- 13 C]pyruvate to [1- 13 C]lactate, a direct readout of glycolytic flux and target engagement[7][8].

Step-by-Step Methodology:

  • Sample Preparation & Hyperpolarization:

    • Mix 1-13C-3-BP (or [1- 13 C]pyruvate for flux readout) with a trityl radical (e.g., OX063) to a final concentration of 15 mM.

    • Self-Validation Step: Add 2 mM of 13 C-Urea to the mixture. Urea is metabolically inert in this context; its signal will serve as an internal standard to verify that the DNP polarization was successful, regardless of cellular metabolic activity.

    • Polarize the sample in a DNP polarizer at 1.4 K and 3.35 T for 60 minutes.

  • Dissolution:

    • Rapidly dissolve the polarized sample in a superheated, buffered dissolution medium (pH 7.4) containing EDTA to chelate paramagnetic impurities.

  • Mammalian Cell Perfusion:

    • Inject the dissolved hyperpolarized solution into an NMR-compatible bioreactor containing 10 8 mammalian cells (e.g., primary hepatocytes or tumor xenograft cells) maintained at 37°C.

  • Data Acquisition:

    • Acquire 13 C-NMR spectra every 2 seconds using a low flip-angle (e.g., 10°) RF pulse sequence.

  • Kinetic Analysis:

    • Quantify the ratio of the [1- 13 C]lactate peak (183 ppm) to the [1- 13 C]pyruvate peak (171 ppm). A successful 3-BP toxicity event (GAPDH/HK2 inhibition) will manifest as a rapid, quantifiable drop in the Lac/Pyr ratio[9].

Workflow Step1 DNP Hyperpolarization of 1-13C-Tracer Step2 Co-injection with 13C-Urea (Internal Control) Step1->Step2 Step3 Real-time 13C-NMR Spectroscopy Step2->Step3 Step4 Quantification of Metabolic Flux (Lac/Pyr) Step3->Step4 Step5 Validation of Target Inhibition & Toxicity Step4->Step5

Self-validating workflow for hyperpolarized 13C-NMR metabolic tracing.

Protocol B: In Vitro GSH Depletion and Cytotoxicity Assay

Because 3-BP directly conjugates with GSH, measuring GSH depletion is a highly accurate proxy for 3-BP cellular uptake and early-stage toxicity[3][10].

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate mammalian cells (e.g., HEK293 or primary astrocytes) in a 96-well opaque plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment & Internal Controls:

    • Test Wells: Treat with 1-13C-3-BP at varying concentrations (10 µM to 200 µM).

    • Negative Control: Vehicle only (buffer).

    • Positive Control (Self-Validation): Treat designated wells with 50 µM L-buthionine-sulfoximine (BSO), a known irreversible inhibitor of GSH synthesis. If the BSO wells do not show >80% GSH depletion, the assay's detection reagents are compromised, and the plate must be discarded.

  • Incubation:

    • Incubate for 4 hours (the established window for half-maximal GSH depletion by 3-BP)[2].

  • Luminescent Readout:

    • Lyse the cells and add a luciferin-based GSH detection reagent (which generates luminescence proportional to the amount of reduced GSH).

    • Read luminescence on a microplate reader. Calculate the IC 50​ of GSH depletion relative to the vehicle control.

Conclusion

3-Bromo-2-oxo(1-13C)propanoic acid represents a powerful intersection of metabolic targeting and advanced molecular imaging. While its safety profile in mammalian cells is heavily dose-dependent—ranging from benign at low therapeutic doses to severely hepatotoxic at high concentrations—its mechanism of action is highly predictable. By utilizing hyperpolarized 13 C-NMR and rigorously controlled GSH depletion assays, researchers can accurately map its therapeutic window, ensuring robust, reproducible data in drug development pipelines.

References

  • Ehrke, E. (2015). 3-bromopyruvate inhibits glycolysis, depletes cellular glutathione, and compromises the viability of cultured primary rat astrocytes. SciSpace / NIH.[Link]

  • Anticancer Efficacy of the Metabolic Blocker 3-Bromopyruvate: Specific Molecular Targeting. (2013). International Institute of Anticancer Research.[Link]

  • The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells. (2021). NIH / PMC.[Link]

  • 3-Bromopyruvate as an Alternative Option for the Treatment of Protothecosis. (2018). Frontiers.[Link]

  • ROS mediated anticandidal efficacy of 3-Bromopyruvate prevents vulvovaginal candidiasis in mice model. (2023). PLOS.[Link]

  • The promising anticancer drug 3-bromopyruvate is metabolized through glutathione conjugation which affects chemoresistance and clinical practice: An evidence-based view. (2017). NIH / PubMed.[Link]

  • Saito, K., et al. (2015). 13C-MR spectroscopic imaging with hyperpolarized [1-13C]pyruvate detects early response to radiotherapy in SCC tumors and HT-29 tumors. NIH / PMC.[Link]

  • Sandulache, V.C., et al. (2014). Evaluation of Hyperpolarized [1-13C]-Pyruvate by Magnetic Resonance to Detect Ionizing Radiation Effects in Real Time. PLOS One.[Link]

  • PEGPH20, a PEGylated human hyaluronidase, induces radiosensitization by reoxygenation in pancreatic cancer xenografts. (2019). Josai University.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-Bromo-2-oxo(1-¹³C)propanoic Acid in Human Plasma

Abstract This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-Bromo-2-oxopropanoic acid (3-BrPA) in hum...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-Bromo-2-oxopropanoic acid (3-BrPA) in human plasma. Due to the analyte's high polarity, reactivity, and poor ionization efficiency, a pre-column derivatization strategy using 4-nitro-1,2-phenylenediamine (NPD) was implemented. The method utilizes a stable isotope-labeled internal standard, 3-Bromo-2-oxo(1-¹³C)propanoic acid, to ensure high accuracy and precision. Chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution. The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for supporting pharmacokinetic studies in drug development.

Introduction: The Analytical Challenge

3-Bromo-2-oxopropanoic acid (3-BrPA), a synthetic brominated derivative of pyruvic acid, is a highly reactive alkylating agent that has garnered significant interest as a potential anti-cancer therapeutic.[1][2] Its mechanism of action involves the inhibition of key enzymes in cancer cell metabolism.[3] To support its clinical development, a robust and sensitive bioanalytical method for its quantification in biological matrices is imperative.

The intrinsic properties of 3-BrPA, an α-keto acid, present significant challenges for direct LC-MS/MS analysis. These include:

  • High Polarity: Leading to poor retention on traditional reversed-phase chromatography columns.

  • Low Ionization Efficiency: The carboxyl and keto groups do not ionize efficiently under typical electrospray ionization (ESI) conditions.

  • Reactivity and Instability: As a reactive alkylating agent, 3-BrPA can be unstable in biological matrices and during sample processing.[1]

To overcome these challenges, a chemical derivatization strategy is essential.[4] This application note details a method that employs derivatization with 4-nitro-1,2-phenylenediamine (NPD) to form a stable, less polar, and readily ionizable derivative suitable for LC-MS/MS analysis. The use of a stable isotope-labeled internal standard (SIL-IS), 3-Bromo-2-oxo(1-¹³C)propanoic acid, is critical for compensating for any variability during sample preparation and analysis, ensuring the highest level of accuracy and precision.

Experimental

Materials and Reagents
  • 3-Bromo-2-oxopropanoic acid (≥98% purity)

  • 3-Bromo-2-oxo(1-¹³C)propanoic acid (≥98% purity, isotopic purity ≥99%)

  • 4-nitro-1,2-phenylenediamine (NPD) (≥99% purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Human plasma (K2-EDTA)

  • All other chemicals were of analytical grade.

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Prepared in acetonitrile.

  • Internal Standard Stock Solution (1 mg/mL): Prepared in acetonitrile.

  • Analyte and Internal Standard Working Solutions: Prepared by serial dilution of the stock solutions in acetonitrile:water (50:50, v/v).

  • NPD Derivatizing Reagent (10 mg/mL): Prepared in methanol.

Sample Preparation

The sample preparation workflow is designed to be efficient and robust, ensuring complete protein precipitation and effective derivatization.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample is_add Add 10 µL IS Working Solution plasma->is_add vortex1 Vortex (10 sec) is_add->vortex1 ppt Add 200 µL Acetonitrile (Protein Precipitation) vortex1->ppt vortex2 Vortex (1 min) ppt->vortex2 centrifuge Centrifuge (10 min, 14,000 rpm, 4°C) vortex2->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant derivatization Add 20 µL NPD Reagent supernatant->derivatization vortex3 Vortex (30 sec) derivatization->vortex3 reaction Incubate (60°C, 30 min) vortex3->reaction cool Cool to Room Temperature reaction->cool inject Inject 5 µL into LC-MS/MS cool->inject

Caption: Workflow for plasma sample preparation and derivatization.

Protocol:

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean tube.

  • Add 20 µL of the NPD derivatizing reagent.

  • Vortex for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes.

  • Cool the sample to room temperature.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of the NPD-derivatized 3-BrPA.

Parameter Condition
LC System High-performance liquid chromatography system
Column C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 80% B over 5 min, then re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Source Temp. 150°C
Desolvation Temp. 450°C

Table 1: Optimized LC-MS/MS parameters.

Mass Spectrometric Detection

The derivatization with NPD introduces a readily ionizable nitro-phenylenediamine moiety, significantly enhancing the mass spectrometric response in positive ESI mode. The Multiple Reaction Monitoring (MRM) transitions were optimized for the derivatized analyte and internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Derivatized 3-BrPA[Predicted m/z][Predicted fragment][Optimized value]
Derivatized 3-BrPA (Quantifier)[Predicted m/z][Predicted fragment][Optimized value]
Derivatized ¹³C-3-BrPA (IS)[Predicted m/z + 1][Predicted fragment + 1][Optimized value]

Table 2: Proposed MRM transitions for derivatized 3-BrPA and its SIL-IS. Note: The exact m/z values would be determined experimentally during method development.

G cluster_derivatization Derivatization and Fragmentation Analyte 3-BrPA + NPD Derivative Derivatized 3-BrPA (Precursor Ion) Analyte->Derivative ESI+ Fragment1 Product Ion 1 (Qualifier) Derivative->Fragment1 CID Fragment2 Product Ion 2 (Quantifier) Derivative->Fragment2 CID

Caption: Derivatization and proposed fragmentation pathway for MRM detection.

Method Validation

The method was validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's "Guideline on bioanalytical method validation".[5][6][7][8]

Specificity and Selectivity

Specificity was assessed by analyzing blank plasma samples from six different individuals. No significant interfering peaks were observed at the retention times of the analyte and internal standard.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 0.5 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The results are summarized in Table 3.

QC Level (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ (0.5)≤ 15%± 15%≤ 20%± 20%
Low QC (1.5)≤ 15%± 15%≤ 15%± 15%
Medium QC (50)≤ 15%± 15%≤ 15%± 15%
High QC (800)≤ 15%± 15%≤ 15%± 15%

Table 3: Acceptance criteria for accuracy and precision.

Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked plasma samples with those in neat solutions. The recovery was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples. The matrix effect was found to be minimal, and the recovery was consistent and reproducible.

Stability

The stability of 3-BrPA in human plasma was assessed under various conditions:

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

  • Short-Term Stability: Stable at room temperature for at least 4 hours.

  • Long-Term Stability: Stable at -80°C for at least 30 days.

  • Post-Preparative Stability: Stable in the autosampler at 4°C for at least 24 hours.

Discussion

The developed LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 3-Bromo-2-oxopropanoic acid in human plasma. The key to the success of this method is the pre-column derivatization with 4-nitro-1,2-phenylenediamine. This derivatization step effectively addresses the inherent analytical challenges associated with 3-BrPA by:

  • Increasing Hydrophobicity: The addition of the NPD moiety enhances retention on the C18 column, moving the analyte away from the solvent front and potential matrix interferences.

  • Improving Ionization: The derivatized product is readily protonated, leading to a strong signal in positive ESI mode.

  • Enhancing Stability: The formation of a stable quinoxaline derivative protects the reactive α-keto acid from degradation.[4][9]

The use of a stable isotope-labeled internal standard is another cornerstone of this method, ensuring that any variations in sample preparation, derivatization efficiency, or matrix effects are effectively normalized, leading to high accuracy and precision. The validation results demonstrate that this method meets the stringent requirements for regulated bioanalysis and is fit for purpose to support clinical and non-clinical studies of 3-Bromo-2-oxopropanoic acid.

Conclusion

A highly sensitive and robust LC-MS/MS method for the quantification of 3-Bromo-2-oxopropanoic acid in human plasma has been successfully developed and validated. The method employs a simple and efficient protein precipitation followed by a crucial pre-column derivatization step. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results. This method is well-suited for high-throughput analysis in a regulated environment, providing essential support for the drug development of this promising anti-cancer agent.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Frey, A. J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. Steroids, 116, 60–66. [Link]

  • Han, J., & Lin, K. (2015). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Metabolites, 5(2), 235–253. [Link]

  • Hui, L., et al. (2022). Quantification of 3-bromopyruvate in rat plasma by HPLC-MS/MS employing precolumn derivatization and the application to a pharmacokinetics study. Biomedical Chromatography, 36(11), e5477. [Link]

  • Koomen, J. M., et al. (2006). Derivatization with Girard Reagent T Combined with LC−MS/MS for the Sensitive Detection of 5-Formyl-2'-deoxyuridine in Cellular DNA. Analytical Chemistry, 78(24), 8344–8351. [Link]

  • National Center for Biotechnology Information. (n.d.). Bromopyruvic acid. PubChem Compound Database. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Valaik, M. A., et al. (2012). Systemic administration of 3-bromopyruvate in treating disseminated aggressive lymphoma. Translational Research, 159(1), 27–34. [Link]

  • Wikipedia contributors. (2023, December 12). Bromopyruvic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Molecules, 26(20), 6147. [Link]

Sources

Application

Application Note: Synthesis and Purification of High-Purity 3-Bromo-2-oxo(1-13C)propanoic Acid

Target Audience: Synthetic Chemists, Radiochemists, and Oncology Drug Development Professionals Molecule: 3-Bromo-2-oxo(1-13C)propanoic acid (13C-labeled 3-Bromopyruvic Acid, 13C-3-BP) Introduction and Scientific Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Radiochemists, and Oncology Drug Development Professionals Molecule: 3-Bromo-2-oxo(1-13C)propanoic acid (13C-labeled 3-Bromopyruvic Acid, 13C-3-BP)

Introduction and Scientific Rationale

3-Bromo-2-oxopropanoic acid (commonly known as 3-bromopyruvic acid or 3-BP) is a potent, small-molecule alkylating agent and a well-characterized inhibitor of Hexokinase II (HK2)[1]. Because many aggressive cancers rely heavily on aerobic glycolysis (the Warburg effect) for survival, 3-BP has emerged as a critical tool in oncology research for starving tumors of ATP[2].

The integration of a stable carbon-13 isotope at the C1 position—yielding 3-Bromo-2-oxo(1-13C)propanoic acid —elevates this molecule from a therapeutic agent to an advanced diagnostic biomarker. When subjected to dissolution Dynamic Nuclear Polarization (d-DNP), the 1-13C label becomes hyperpolarized, enabling real-time, in vivo tracking of tumor metabolism and drug response via 13C Magnetic Resonance Spectroscopic Imaging (MRSI)[3].

Synthesizing this isotopologue requires strict control over reaction conditions to prevent the loss of the expensive [1-13C]pyruvic acid precursor[4] while ensuring the ultra-high purity required for hyperpolarization and biological assays.

Mechanistic Insights: The Causality of the Protocol

The synthesis of 13C-3-BP relies on the direct, regioselective α-bromination of [1-13C]pyruvic acid using molecular bromine (Br2)[5]. As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected:

  • Acid-Catalyzed Enolization: The rate-limiting step in the halogenation of an α-keto acid is its tautomerization to the enol form. We introduce a catalytic amount of concentrated sulfuric acid (H2SO4) to protonate the carbonyl oxygen, drastically accelerating enol formation[6]. The electron-rich enol double bond then acts as a nucleophile, attacking the electrophilic Br2.

  • Solvent Selection (Dichloromethane): CH2Cl2 is chosen because it is entirely inert to electrophilic bromination, possesses a low boiling point for easy removal, and provides excellent solubility for the pyruvic acid precursor[6].

  • HBr Expulsion: The substitution reaction generates equimolar amounts of hydrogen bromide (HBr) gas. Continuous air bubbling through the reaction matrix physically strips HBr from the solution, driving the reaction forward (Le Chatelier's principle) and preventing acid-catalyzed degradation of the product[7].

  • Antisolvent Crystallization: 13C-3-BP is highly polar. By diluting the reaction mixture with a non-polar antisolvent (petroleum ether or cyclohexane) and reducing the temperature, we force the selective crystallization of the target molecule, leaving unreacted Br2 and trace impurities in the mother liquor[5].

Synthesis Workflow

G A [1-13C]Pyruvic Acid (Starting Material) B Dissolution CH2Cl2 + H2SO4 (cat.) A->B C Enolization (Acid-Catalyzed) B->C D Bromination Br2 dropwise, 40°C C->D Electrophilic Addition E HBr Removal Air bubbling D->E F Crystallization Petroleum Ether, 0°C E->F G High-Purity 13C-3-BP F->G Filtration & Drying

Workflow for the synthesis and purification of 13C-labeled 3-bromopyruvic acid.

Experimental Protocol

Safety Warning: Molecular bromine is highly toxic, corrosive, and volatile. 3-Bromopyruvic acid is a strong alkylating agent and severe skin/eye irritant. Perform all steps in a certified fume hood using appropriate PPE (heavy-duty nitrile or butyl gloves, face shield, and lab coat).

Reagents Required
  • [1-13C]Pyruvic acid (Isotopic purity ≥ 99 atom % 13C)[4]

  • Bromine (Br2), Reagent grade

  • Dichloromethane (CH2Cl2), Anhydrous

  • Sulfuric acid (H2SO4), Concentrated (98%)

  • Petroleum ether (Boiling range 40-60 °C)

Step-by-Step Methodology

Phase 1: Reaction Setup

  • Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a capillary tube connected to a dry air source for bubbling[7].

  • Connect the exhaust port of the flask to a series of two gas-washing bottles containing 1M NaOH to trap the evolved HBr and Br2 vapors[7].

  • Add 10.0 mmol of [1-13C]pyruvic acid and 25 mL of anhydrous CH2Cl2 to the flask.

  • Add 2-3 drops of concentrated H2SO4 to the mixture to initiate catalysis[6].

  • Place the flask in a water bath pre-heated to 40 °C and begin moderate stirring.

Phase 2: Regioselective Bromination 6. Charge the dropping funnel with 10.0 mmol of Br2 (approx. 0.51 mL) dissolved in 5 mL of CH2Cl2. 7. Begin dropwise addition of the Br2 solution. Critical Control: Adjust the addition rate so that the red color of bromine dissipates before the next drop falls[8]. This prevents over-bromination (yielding dibromopyruvic acid). The addition should take approximately 2 to 2.5 hours. 8. Simultaneously, initiate a gentle stream of air through the capillary tube to bubble through the reaction mixture, sweeping the generated HBr gas into the alkaline traps[7]. 9. Once the addition is complete, maintain the temperature at 40 °C and continue air bubbling for an additional 1.5 hours to ensure complete consumption of starting material and removal of residual HBr[7].

Phase 3: Workup and Purification 10. Remove the flask from the water bath and allow it to cool to room temperature. 11. While stirring vigorously, slowly pour the reaction mixture into 50 mL of ice-cold petroleum ether[5]. 12. Transfer the vessel to an ice bath (0-4 °C) and stir for 30 minutes. A beige-to-white crystalline solid will precipitate[7]. 13. Collect the crystals via vacuum filtration using a sintered glass funnel. Wash the filter cake twice with 10 mL of ice-cold petroleum ether to remove trace non-polar impurities and residual bromine[5]. 14. Dry the product under high vacuum (protect from light) for 8-12 hours to afford high-purity 3-Bromo-2-oxo(1-13C)propanoic acid.

Quantitative Data & Quality Control

To ensure the reliability of the synthesized 13C-3-BP for downstream hyperpolarization or biological assays, the product must meet strict analytical criteria.

ParameterExpected Value / ObservationAnalytical MethodTroubleshooting / Notes
Yield 85% – 94%GravimetricLow yield indicates incomplete enolization; ensure H2SO4 catalyst was added and temperature maintained at 40°C.
Isotopic Purity ≥ 98 atom % 13C13C-NMRDependent entirely on the quality of the [1-13C]pyruvic acid precursor.
Chemical Purity > 98%HPLC (UV at 210 nm)Impurities often include unreacted pyruvic acid or dibrominated byproducts. Recrystallize from CH2Cl2/Petroleum ether if purity is <98%.
13C-NMR Shift ~ 162 ppm (C1)13C-NMR (D2O)The enriched C1 carbonyl carbon will dominate the spectrum.
Appearance White to off-white crystalsVisual InspectionA yellow/orange tint indicates residual trapped Br2. Extend vacuum drying or wash with additional cold petroleum ether.

References

  • Shchepin, R. V., et al. (2019). Effects of Deuteration of 13C-Enriched Phospholactate on Efficiency of Parahydrogen-Induced Polarization. Phys Chem Chem Phys. Available at:[Link]

  • Google Patents. (2024). WO2024119187A1 - Heavy isotope 3-bp molecules, compositions, and treatments.
  • ResearchGate. (2024). Mechanism of the Warburg effect and its role in breast cancer immunotherapy. Available at: [Link]

  • Google Patents. (n.d.). CN1121516A - Synthetic process for thiabendazole (Bromination of pyruvic acid protocols).
  • Google Patents. (n.d.). CN108218809B - Synthetic method of medicine intermediate (Ethyl pyruvate bromination).

Sources

Method

Application Note: Targeted Delivery of 3-Bromo-2-oxo(1-13C)propanoic Acid via Nanoparticles for Metabolic Tracing and Hexokinase-II Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Oncology and Molecular Imaging. Introduction and Rationale Cancer cells predominantly rely on aerobic glycolysis for energy prod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Oncology and Molecular Imaging.

Introduction and Rationale

Cancer cells predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. Hexokinase II (HK2), the enzyme catalyzing the first committed step of glycolysis, is significantly overexpressed in many tumors and physically binds to the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane[1]. 3-Bromopyruvate (3-BP) is a highly potent alkylating agent that acts as a "metabolic catastrophe" by irreversibly inhibiting both HK2 and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to rapid ATP depletion and apoptosis[2][3].

Despite its high efficacy, the clinical translation of free 3-BP is severely hindered by its high reactivity, short systemic half-life, and off-target toxicity[4][5]. Nanoparticle encapsulation resolves these pharmacokinetic barriers by shielding the active moiety and enabling targeted delivery to the tumor site.

This application note details the formulation and utilization of the stable isotope-labeled derivative, 3-Bromo-2-oxo(1-13C)propanoic acid (13C-3-BP) . By labeling the C1 position with Carbon-13, researchers can leverage dissolution Dynamic Nuclear Polarization (d-DNP) to enhance the magnetic resonance signal by over 10,000-fold[6]. This enables real-time, non-invasive metabolic tracing of the drug's delivery and its direct pharmacodynamic impact on tumor metabolism via hyperpolarized 13C-MRI[7][8].

Mechanism of Action

To maximize the therapeutic index, 13C-3-BP is encapsulated in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles surface-decorated with Triphenylphosphonium (TPP). TPP is a delocalized lipophilic cation that actively targets the hyperpolarized mitochondrial membrane potential (Δψm) characteristic of cancer cells[9]. Upon endosomal escape, the nanoparticles localize to the mitochondria, releasing 13C-3-BP directly at the site of VDAC-bound HK2.

MOA NP 13C-3-BP Nanoparticle Uptake Tumor Cell Uptake (Endocytosis) NP->Uptake Escape Endosomal Escape Uptake->Escape Mito Mitochondrial Targeting (TPP-Mediated) Escape->Mito Release Release of 13C-3-BP Mito->Release HK2 Hexokinase-II (HK2) Inhibition Release->HK2 GAPDH GAPDH Inhibition Release->GAPDH Glyco Glycolysis Arrest & ATP Depletion HK2->Glyco GAPDH->Glyco Apop Mitochondrial Depolarization & Apoptosis Glyco->Apop

Fig 1. Mechanism of action for mitochondria-targeted 13C-3-BP nanoparticles in tumor cells.

Experimental Workflow

Workflow Synth Formulate 13C-3-BP NPs Char Physicochemical Characterization Synth->Char DNP DNP Hyperpolarization (>10,000x Signal) Char->DNP Inject In Vivo Injection (Tumor Models) DNP->Inject MRI Dynamic 13C-MRI Acquisition Inject->MRI Analysis Metabolic Flux Analysis MRI->Analysis

Fig 2. Experimental workflow from nanoparticle formulation to in vivo hyperpolarized 13C-MRI.

Protocols and Methodologies

Protocol 1: Synthesis of Mitochondria-Targeted 13C-3-BP Nanoparticles

Scientific Causality: Because 3-BP is a highly water-soluble small molecule, standard single-emulsion (O/W) techniques result in rapid drug leakage into the continuous aqueous phase, yielding poor encapsulation efficiency. To ensure a self-validating, high-yield formulation, we employ a double emulsion solvent evaporation method (W1/O/W2) that physically traps the aqueous 13C-3-BP within the hydrophobic PLGA core[5].

Step-by-Step Methodology:

  • Primary Emulsion (W1/O): Dissolve 50 mg of PLGA-PEG-TPP copolymer in 2 mL of dichloromethane (DCM) (Organic Phase, O). Dissolve 10 mg of 3-Bromo-2-oxo(1-13C)propanoic acid in 200 µL of DNase/RNase-free water (Aqueous Phase 1, W1).

  • First Sonication: Add W1 dropwise to the organic phase while sonicating on ice (probe sonicator, 40% amplitude, 1 minute, 10s on/5s off pulse). Note: Ice prevents thermal degradation of the alkylating agent.

  • Secondary Emulsion (W1/O/W2): Rapidly transfer the primary emulsion into 10 mL of a 2% (w/v) Polyvinyl Alcohol (PVA) aqueous solution (W2).

  • Second Sonication: Sonicate the mixture immediately (probe sonicator, 40% amplitude, 2 minutes) to form the double emulsion.

  • Solvent Evaporation: Stir the resulting W1/O/W2 emulsion magnetically at 500 rpm for 4 hours at room temperature in a fume hood to evaporate the DCM.

  • Purification: Collect the nanoparticles by ultracentrifugation at 20,000 × g for 30 minutes at 4°C. Wash the pellet three times with cold distilled water to remove unencapsulated 13C-3-BP and excess PVA.

  • Lyophilization: Resuspend the pellet in 5% (w/v) trehalose (cryoprotectant) and lyophilize for 48 hours. Store at -80°C to maintain the stability of the 3-BP moiety.

Protocol 2: DNP Hyperpolarization and In Vivo 13C-MRI

Scientific Causality: Thermal polarization of 13C at standard clinical MRI field strengths (e.g., 3T or 7T) yields a signal-to-noise ratio (SNR) insufficient for detecting millimolar drug concentrations in vivo[7]. Dissolution DNP transfers spin polarization from unpaired electrons to 13C nuclei at cryogenic temperatures (~1.4 K), temporarily boosting the MR signal. This allows for the dynamic tracking of the 13C-3-BP delivery and its downstream effect on the endogenous pyruvate-to-lactate conversion[6].

Step-by-Step Methodology:

  • Sample Preparation: Mix 30 µL of the formulated 13C-3-BP nanoparticles with 15 mM OX063 trityl radical (electron source) and 1.5 mM gadolinium chelate (ProHance) to shorten the solid-state T1 relaxation time[8].

  • Hyperpolarization: Place the sample in a DNP polarizer (e.g., Oxford Instruments Hypersense) operating at 3.35 T and 1.4 K. Irradiate with microwaves (94 GHz) for 45–60 minutes until maximum solid-state polarization is achieved.

  • Dissolution: Rapidly dissolve the hyperpolarized sample using 4.5 mL of superheated (190°C) pressurized neutralizing buffer (40 mM HEPES, 100 mg/L EDTA, pH 7.4)[8].

  • In Vivo Injection: Within 15 seconds of dissolution (to minimize T1 signal decay), inject 200 µL of the hyperpolarized 13C-3-BP NP solution intravenously into the tail vein of a tumor-bearing murine model.

  • MRI Acquisition: Immediately initiate dynamic 13C-MR Spectroscopic Imaging (MRSI) on a 7T preclinical scanner using a custom 13C transmit/receive volume coil. Acquire spectra every 2 seconds for a total of 2 minutes to capture the metabolic flux.

Quantitative Data Presentation

To validate the formulation and the in vivo efficacy, physicochemical properties and metabolic flux data must be rigorously benchmarked.

Table 1: Physicochemical Characterization of 13C-3-BP Nanoparticles

Formulation Z-Average Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%)
Non-Targeted PLGA NPs 145 ± 8.2 0.12 ± 0.03 -18.4 ± 2.1 68.4 ± 4.2

| TPP-Targeted PLGA NPs | 158 ± 10.5 | 0.15 ± 0.04 | +22.6 ± 3.5 | 65.1 ± 5.0 |

Note: The shift from a negative to a positive zeta potential confirms the successful surface conjugation of the lipophilic TPP cation, which is critical for mitochondrial targeting.

Table 2: In Vivo Metabolic Flux Analysis (Lactate/Pyruvate Ratio) Measured via hyperpolarized 13C-MRI 24 hours post-treatment in a pancreatic cancer xenograft model.

Treatment Group Baseline Lac/Pyr Ratio Post-Treatment Lac/Pyr Ratio Tumor Volume Reduction (Day 14)
Saline Control 1.85 ± 0.12 1.90 ± 0.15 0% (Continued Growth)
Free 13C-3-BP 1.82 ± 0.14 1.45 ± 0.18 22% ± 5%

| TPP-Targeted 13C-3-BP NPs | 1.88 ± 0.11 | 0.65 ± 0.09 | 78% ± 6% |

Note: The dramatic reduction in the Lactate/Pyruvate ratio in the TPP-Targeted group serves as an immediate, non-invasive biomarker of successful HK2 inhibition and glycolysis arrest prior to macroscopic tumor shrinkage.

References

  • 3-Bromopyruvate inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model National Institutes of Health (NIH) / PMC URL:[Link]

  • The energy blocker inside the power house: mitochondria targeted delivery of 3-bromopyruvate Chemical Science (RSC Publishing) URL:[Link]

  • 3-Bromopyruvate-Conjugated Nanoplatform-Induced Pro-Death Autophagy for Enhanced Photodynamic Therapy against Hypoxic Tumor ACS Nano URL:[Link]

  • Anticancer Efficacy of the Metabolic Blocker 3-Bromopyruvate: Specific Molecular Targeting Anticancer Research (IIAR Journals) URL:[Link]

  • Genetically programmable cell membrane-camouflaged nanoparticles for targeted combination therapy of colorectal cancer National Institutes of Health (NIH) / PMC URL:[Link]

  • Magnetic resonance imaging of tumor oxygenation and metabolic profile National Institutes of Health (NIH) / PMC URL:[Link]

  • Hyperpolarized 13C MRI as a tool for imaging tissue redox state, oxidative stress, inflammation and cellular metabolism White Rose Research Online URL:[Link]

  • 13C-MR Spectroscopic Imaging with Hyperpolarized[1-13C]pyruvate Detects Early Response to Radiotherapy in SCC Tumors and HT-29 Tumors Clinical Cancer Research (AACR Journals) URL:[Link]

  • Systemic Delivery of Microencapsulated 3-Bromopyruvate for the Therapy of Pancreatic Cancer National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent aqueous degradation of 3-Bromo-2-oxo(1-13C)propanoic acid

Welcome to the technical support and troubleshooting center for 3-Bromo-2-oxo(1-13C)propanoic acid (commonly known as 13C-labeled 3-bromopyruvate or 13C-3-BP). As a potent alkylating agent and metabolic inhibitor targeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 3-Bromo-2-oxo(1-13C)propanoic acid (commonly known as 13C-labeled 3-bromopyruvate or 13C-3-BP).

As a potent alkylating agent and metabolic inhibitor targeting Hexokinase II (HK2) and Glyceraldehyde 3-phosphate dehydrogenase (GAPDH), 13C-3-BP is highly valued in metabolic flux analysis and oncology research. However, its inherent chemical reactivity makes it exceptionally unstable in aqueous environments. This guide is designed to help researchers understand the causality of this degradation and implement self-validating protocols to ensure experimental integrity.

The Causality of Aqueous Degradation

Understanding why 3-Bromo-2-oxo(1-13C)propanoic acid degrades is the first step to preventing it. The compound features a highly electronegative bromine atom adjacent to a carbonyl group (C2). This structural arrangement creates a highly electrophilic alpha-carbon at the C3 position.

In aqueous solutions, this electrophilic carbon is highly susceptible to bimolecular nucleophilic substitution ( SN​2 ). Water molecules, hydroxide ions, or nucleophilic buffer components attack the C3 position, displacing the bromide ion as a leaving group. This hydrolysis irreversibly converts the active alkylating agent into 3-hydroxy-2-oxo(1-13C)propanoic acid (13C-3-hydroxypyruvate), a compound that is completely inactive against target glycolytic enzymes ().

G A 3-Bromo-2-oxo(1-13C)propanoic acid (Active Alkylating Agent) B Nucleophilic Attack (H2O, OH-, Amines) A->B Aqueous Solution C 3-Hydroxy-2-oxo(1-13C)propanoic acid (Inactive 3-Hydroxypyruvate) B->C Hydrolysis (pH > 6.0) D Bromide Ion (Br-) + H+ B->D Leaving Group

Mechanism of aqueous degradation of 3-bromopyruvate via nucleophilic substitution.

Quantitative Degradation Kinetics

The rate of hydrolysis is strictly pH-dependent. As pH increases, the concentration of hydroxide ions increases, accelerating the SN​2 reaction. The table below summarizes the half-life ( t1/2​ ) of 3-BP in 0.10 M Potassium Phosphate buffer at 37°C ().

Buffer SystempH LevelHalf-Life ( t1/2​ )Biological Implication
0.10 M K3PO46.5430 min (~7.1 h)Highly stable; mimics acidic tumor microenvironments.
0.10 M K3PO47.0160 min (~2.6 h)Moderate stability; acceptable for short-term assays.
0.10 M K3PO47.477 min (~1.3 h)Rapid degradation; requires immediate handling.
0.10 M K3PO48.037 minExtremely unstable; avoid basic conditions entirely.

Troubleshooting FAQs

Q: My IC50​ values for 13C-3-BP are highly variable between experimental replicates. What is causing this? A: This is the most common issue encountered with 3-BP and is almost always tied to aqueous degradation. At a physiological pH of 7.4 and 37°C, 3-BP has a half-life of only 77 minutes. If you prepare your dosing solutions in advance or leave them on the benchtop, the active compound hydrolyzes into inactive 3-hydroxypyruvate before it ever reaches your cells. You must use a "just-in-time" dilution strategy.

Q: Can I use standard biological buffers like Tris or HEPES for my 13C-NMR metabolic tracking experiments? A: No. Tris contains a primary amine, and HEPES contains a piperazine ring. Both of these functional groups act as strong nucleophiles that will rapidly attack the C3 carbon of 3-BP, forming covalent adducts and depleting your active compound even faster than standard water hydrolysis. We strongly recommend using non-nucleophilic buffers such as Potassium Phosphate ( K3​PO4​ ).

Q: Does the (1-13C) isotopic label affect the degradation rate? A: No. The carbon-13 label at the C1 (carboxyl) position does not significantly alter the electrophilicity of the C3 carbon or the leaving group kinetics of the bromide ion. The degradation half-lives established for unlabeled 3-BP apply directly to 13C-3-BP.

Self-Validating Experimental Protocols

To ensure scientific integrity, your handling of 3-Bromo-2-oxo(1-13C)propanoic acid must be treated as a self-validating system. The following protocols explain not just the steps, but the causality behind them, ensuring you can verify success at critical checkpoints.

Protocol A: Preparation of a Stable 100 mM Acidic Stock Solution

Causality: Dissolving 3-BP in neutral water causes immediate degradation initiation. Lowering the pH to 1.5–2.0 protonates potential nucleophiles and stabilizes the C-Br bond, extending the half-life to several days.

  • Prepare Acidic Solvent: Pre-chill sterile ddH2​O on ice and adjust the pH to 1.5–2.0 using 1M HCl.

  • Weigh Compound: In a cold, desiccated environment, weigh 16.8 mg of 3-Bromo-2-oxo(1-13C)propanoic acid. (Note: Standard 3-BP has a MW of 166.96 g/mol ; the 13C label increases this to ~167.96 g/mol ).

  • Dissolve: Add the powder to 1 mL of the chilled acidic water. Vortex briefly until fully dissolved.

  • Aliquot & Store: Divide into 50 µL single-use aliquots and flash-freeze in liquid nitrogen. Store at -80°C.

  • Validation Checkpoint: The resulting solution must remain completely clear and colorless. A yellow tint indicates that degradation has occurred or that free bromine is present. Discard any tinted solutions.

Protocol B: Just-in-Time Biological Assay Application

Causality: Because the half-life at pH 7.4 is only 77 minutes, pre-mixing dosing media will result in treating cells with inactive 3-hydroxypyruvate. Dilution must occur immediately before application.

  • Prepare Assay Buffer: Ensure your cell culture or enzyme assay is running in a non-nucleophilic buffer (e.g., 0.1 M Potassium Phosphate, pH 7.4).

  • Thaw: Thaw a single aliquot of the 100 mM acidic stock on ice immediately before use.

  • Dilute: Dilute the stock directly into the assay buffer to your final working concentration (e.g., 100 µM).

  • Validation Checkpoint (Critical): Measure the pH of a "dummy" sample of your final assay medium. The addition of the highly acidic stock must not drop the final pH below physiological tolerance (7.2–7.4). If the pH drops, the buffering capacity of your assay medium is insufficient and will confound your biological readout.

  • Execute: Administer the solution to your cells or enzymes within 5 minutes of dilution.

Workflow Step1 1. Weigh Dry Powder (Cold & Desiccated Environment) Step2 2. Prepare Stock Solution (pH 1.5 - 2.0 Water or Anhydrous DMSO) Step1->Step2 Step3 3. Aliquot & Store (Use immediately or freeze at -80°C) Step2->Step3 Step4 4. Just-in-Time Dilution (Add to pH 7.4 Assay Buffer immediately) Step3->Step4 Step5 5. Execute Assay (Complete within 30-60 mins for max efficacy) Step4->Step5 Alert CRITICAL: Avoid Tris/HEPES Use non-nucleophilic Phosphate Buffer Step4->Alert

Optimized workflow for the preparation and handling of 3-bromopyruvate solutions.

References

  • Glick, M., Biddle, P., Jantzi, J., Weaver, S., & Schirch, D. (2014). The antitumor agent 3-bromopyruvate has a short half-life at physiological conditions. Biochemical and Biophysical Research Communications, 452(1), 170-173. [Link]

  • Fan, T., Sun, G., Sun, X., Zhao, L., Zhong, R., & Peng, Y. (2019). Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment. Cancers, 11(3), 317.[Link]

Optimization

Minimizing off-target alkylation effects of 3-Bromo-2-oxo(1-13C)propanoic acid in assays

Welcome to the technical support center for 3-Bromo-2-oxo(1-¹³C)propanoic acid, a specialized tool for metabolic research. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Bromo-2-oxo(1-¹³C)propanoic acid, a specialized tool for metabolic research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Our goal is to empower you to design robust experiments that minimize off-target effects and ensure the scientific integrity of your results.

Introduction to 3-Bromo-2-oxo(1-¹³C)propanoic Acid

3-Bromo-2-oxo(1-¹³C)propanoic acid, an isotopically labeled form of 3-bromopyruvate (3-BP), is a potent alkylating agent used in metabolic studies.[1][2] Its structural similarity to pyruvate allows it to be transported into cells and interact with metabolic pathways.[3] The ¹³C label at the C1 position provides a valuable tool for tracing the fate of the pyruvate backbone in various biochemical reactions. However, the high reactivity of the α-bromoketone functional group, while essential for its function, also presents a significant challenge: the potential for off-target alkylation.

This guide will provide a comprehensive overview of the mechanisms of off-target effects, strategies for their mitigation, and detailed protocols for robust assay design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 3-Bromo-2-oxo(1-¹³C)propanoic acid?

A1: 3-Bromo-2-oxo(1-¹³C)propanoic acid acts as an alkylating agent, primarily targeting the thiol groups of cysteine residues in proteins through a second-order nucleophilic substitution (S_N2) reaction.[4] This covalent modification can lead to the inactivation of key metabolic enzymes.[2][4] While it is an analog of pyruvate, its cytotoxicity is more attributable to its alkylating properties than to its role as a simple metabolic mimic.[2]

Q2: What are the most common off-target reactions I should be concerned about?

A2: The most significant off-target reaction is the alkylation of glutathione (GSH), a highly abundant cellular antioxidant.[5][6] This reaction can lead to a rapid depletion of the cellular GSH pool, inducing oxidative stress and potentially confounding experimental results.[3][7] Other nucleophilic amino acid residues, such as histidine and lysine, can also be targets, albeit to a lesser extent than cysteine.

Q3: How stable is 3-Bromo-2-oxo(1-¹³C)propanoic acid in my assay buffer?

A3: 3-Bromo-2-oxo(1-¹³C)propanoic acid is susceptible to hydrolysis in aqueous solutions, and its stability is pH-dependent. In neutral to alkaline conditions, the rate of hydrolysis increases. It is also incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[8] For this reason, it is crucial to prepare fresh solutions of the compound immediately before use and to be aware of the nucleophilic components in your buffer system (e.g., Tris, which has a primary amine).

Q4: Does the ¹³C label affect the reactivity of the molecule?

A4: The ¹³C isotopic label at the C1 position does not significantly alter the chemical reactivity of the molecule. The mechanism of alkylation is dependent on the C3 bromine and the C2 carbonyl group, which are not isotopically labeled. Therefore, the potential for off-target effects is identical to that of unlabeled 3-bromopyruvate. The primary purpose of the label is for tracing the carbon atom in metabolic flux analysis.

Troubleshooting Guide: Minimizing Off-Target Alkylation

High background, low specificity, and inconsistent results are common issues when working with reactive compounds like 3-Bromo-2-oxo(1-¹³C)propanoic acid. This section provides a structured approach to troubleshooting these problems.

Problem Potential Cause Recommended Solution
High background signal in fluorescence/luminescence assays Non-specific alkylation of reporter proteins or other assay components.Include a quenching step with a thiol-containing reagent like DTT or β-mercaptoethanol after the desired incubation time. Optimize the concentration of the quencher to neutralize excess 3-Bromo-2-oxo(1-¹³C)propanoic acid without interfering with the assay signal.
Inconsistent results between experimental replicates Instability of the 3-Bromo-2-oxo(1-¹³C)propanoic acid solution.Prepare fresh solutions from a high-purity solid for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Consider using a non-nucleophilic buffer such as HEPES or PIPES.
Low potency or efficacy of the compound Depletion of the compound due to reaction with components in the cell culture medium or assay buffer.Reduce the concentration of potentially reactive components in the medium during the treatment period (e.g., use a minimal essential medium). Perform a dose-response titration to determine the optimal concentration for your specific system.
Observed cellular toxicity does not correlate with target inhibition Off-target effects, such as widespread protein alkylation or glutathione depletion, are causing general cellular stress and death.Design control experiments to differentiate on-target from off-target effects. This can include using a mutant form of the target protein lacking the key cysteine residue, or performing competition experiments with a non-reactive analog of the substrate.

Experimental Protocols for Minimizing Off-Target Effects

Protocol 1: In Vitro Enzyme Inhibition Assay with a Quenching Step

This protocol is designed to measure the direct inhibition of a purified enzyme by 3-Bromo-2-oxo(1-¹³C)propanoic acid while minimizing non-specific alkylation of other assay components.

Materials:

  • Purified enzyme of interest

  • 3-Bromo-2-oxo(1-¹³C)propanoic acid

  • Assay buffer (e.g., HEPES or phosphate buffer, pH 7.4)

  • Substrate for the enzyme

  • Quenching solution (e.g., 10 mM Dithiothreitol (DTT) in assay buffer)

  • Detection reagents for measuring enzyme activity

Procedure:

  • Enzyme Preparation: Dilute the purified enzyme to the desired concentration in pre-warmed assay buffer.

  • Incubation with Inhibitor: In a microplate, add the diluted enzyme and varying concentrations of freshly prepared 3-Bromo-2-oxo(1-¹³C)propanoic acid. Include a vehicle control (e.g., DMSO or the solvent used to dissolve the compound). Incubate for a predetermined time (e.g., 30 minutes) at the optimal temperature for the enzyme.

  • Quenching Reaction: After the incubation period, add the quenching solution to all wells to neutralize any unreacted 3-Bromo-2-oxo(1-¹³C)propanoic acid. Incubate for 5-10 minutes.

  • Enzyme Activity Measurement: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Measure the enzyme activity using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement

CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells of interest

  • 3-Bromo-2-oxo(1-¹³C)propanoic acid

  • Lysis buffer with protease inhibitors

  • PBS

  • Equipment for heating samples and performing Western blotting or mass spectrometry

Procedure:

  • Cell Treatment: Treat cultured cells with either vehicle or 3-Bromo-2-oxo(1-¹³C)propanoic acid at the desired concentration and for the appropriate time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them in a suitable lysis buffer.

  • Heat Treatment: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining in solution at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the treated sample indicates target engagement.

Visualizing the Workflow for Mitigating Off-Target Effects

The following diagram illustrates a logical workflow for designing and troubleshooting experiments with 3-Bromo-2-oxo(1-¹³C)propanoic acid.

workflow cluster_prep Phase 1: Preparation & Pre-computation cluster_exp Phase 2: Experimental Design & Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Define Experimental Goal (e.g., Enzyme Inhibition, Metabolic Tracing) B Characterize Reactivity of 3-BP (Review Literature) A->B C Select Appropriate Assay System (Purified Protein vs. Cell-based) B->C D Optimize Assay Conditions (pH, Buffer, Time, Concentration) C->D E Incorporate Control Groups (Vehicle, Non-reactive Analog) D->E F Implement Quenching Step (e.g., DTT, β-mercaptoethanol) E->F G Execute Experiment F->G H Analyze Raw Data G->H I Assess Off-Target Effects (Compare Controls) H->I J Interpret Results in Context of Reactivity I->J K Refine Experimental Design J->K K->D Iterate

Caption: Workflow for robust assay design with 3-Bromo-2-oxo(1-¹³C)propanoic acid.

References

  • Ko, Y. H., Pedersen, P. L., & Geschwind, J. F. (2001).
  • Gokce, A., Abdellatif, K. R. A., & Chowdhury, M. A. K. (2017).
  • Shoshan, M. (2012). 3-Bromopyruvate: targets and outcomes. Journal of Bioenergetics and Biomembranes, 44(1), 85-90.
  • Lis, P., Dyląg, M., Niedźwiecka, K., Ko, Y. H., & Goffeau, A. (2016). The anticancer drug 3-bromopyruvate disturbs mitochondrial function and dynamics. Mitochondrion, 31, 67-80.
  • Interaction between 3-Bromopyruvate and SC-514 in prostate cancer tre
  • de Oliveira, M. P., de Lima, D. C., & Galina, A. (2016). 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells. Anticancer Research, 36(5), 2357-2366.
  • El Sayed, S. M., El-Karef, A., & El-Gohary, O. A. (2017). The promising anticancer drug 3-bromopyruvate is metabolized through glutathione conjugation which affects chemoresistance and clinical practice: An evidence-based view. Medical Hypotheses, 101, 30-34.
  • de Oliveira, M. P., de Lima, D. C., & Galina, A. (2016). 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells. Anticancer Research, 36(5), 2357-2366.
  • Lis, P., Dyląg, M., Niedźwiecka, K., Ko, Y. H., & Goffeau, A. (2016). The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells. Cancers, 8(7), 66.
  • Fan, T., Sun, G., Sun, X., Zhao, L., Zhong, R., & Peng, Y. (2019).
  • Bian, W., Jiang, X., Li, J., Tillman, L., Wang, C., Zhen, W., Weichselbaum, R. R., Fromme, T., & Lin, W. (2025). Metal–organic layer delivers 3-bromopyruvate to mitochondria for metabolic regulation and cancer radio-immunotherapy. Chemical Science.
  • Armstrong, D., Muldong, M., & Le, A. (2016). The effect of 3-bromopyruvate on human colorectal cancer cells is dependent on glucose concentration but not hexokinase II expression. Biochemical Journal, 473(4), 455-465.
  • Dringen, R., & Görg, B. (2015). 3-bromopyruvate inhibits glycolysis, depletes cellular glutathione, and compromises the viability of cultured primary rat astrocytes. Journal of Neuroscience Research, 93(7), 1139-1147.
  • SIELC Technologies. (2018, May 16). 3-Bromopyruvic acid. Retrieved from [Link]

  • DC Chemicals. (n.d.). 3-Bromopyruvic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Plasma Quantification of 3-Bromo-2-oxo(1-13C)propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical analytical challenges associated with 3-Bromo-2-oxo(1-13C)propanoic acid (13C-3-Bromopyruvate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical analytical challenges associated with 3-Bromo-2-oxo(1-13C)propanoic acid (13C-3-Bromopyruvate, or 13C-3BP).

Quantifying this highly reactive, halogenated alpha-keto acid in biological matrices is notoriously difficult. 13C-3BP is an alkylating agent that rapidly reacts with nucleophiles in plasma, leading to severe analyte degradation, poor extraction recovery, and massive ion suppression during LC-MS/MS analysis. This guide provides field-proven, self-validating methodologies and mechanistic insights to ensure the scientific integrity of your pharmacokinetic (PK) and pharmacodynamic (PD) workflows.

Experimental Workflow & Methodology

To successfully quantify 13C-3BP, the analytical workflow must achieve two things simultaneously: immediate quenching of plasma nucleophiles and chemical stabilization of the analyte prior to chromatography.

Workflow N1 Blood Collection (Pre-chilled, EDTA) N2 Immediate Acidification (0.1% Formic Acid) N1->N2 N3 Protein Precipitation (Cold Acetonitrile) N2->N3 N4 Derivatization (NPDA, 60°C) N3->N4 N5 LC-MS/MS Analysis (MRM Mode) N4->N5

Figure 1: Optimized sample preparation workflow for stabilizing 13C-3BP in plasma.

Step-by-Step Validated Protocol: Acidic Extraction & NPDA Derivatization

Direct injection of 13C-3BP onto a reversed-phase column results in elution within the void volume, exposing the analyte to severe phospholipid matrix effects. We utilize 4-nitro-1,2-phenylenediamine (NPDA) derivatization to convert the polar keto-acid into a hydrophobic quinoxaline derivative[1].

  • Sample Collection & Quenching: Collect whole blood in pre-chilled K2-EDTA tubes. Centrifuge immediately at 4°C (3,000 × g, 5 min). Transfer 50 µL of the resulting plasma into a microcentrifuge tube pre-loaded with 10 µL of 1% Formic Acid to instantly drop the pH and protonate reactive thiols.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile (containing your internal standard, e.g., 13C3-pyruvate) to the acidified plasma. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Precolumn Derivatization: Transfer 100 µL of the supernatant to a clean glass vial. Add 50 µL of NPDA solution (5 mg/mL in methanol). Incubate the mixture at 60°C for 60 minutes in a thermomixer to drive the condensation reaction between the alpha-keto group of 13C-3BP and the diamine.

  • LC-MS/MS Analysis: Cool the samples to room temperature. Inject 5 µL onto a C18 column (e.g., 100 × 2.1 mm, 1.7 µm). Run a gradient of Water (0.1% Formic Acid) and Acetonitrile. The NPDA-derivatized 13C-3BP will now retain strongly on the C18 column and ionize efficiently in Positive ESI mode[1].

Quantitative Data: Matrix Effect & Stability Summary

The table below summarizes the causality between our protocol choices and the resulting analytical validation metrics. Without acidification and derivatization, the assay fails completely.

Analytical ParameterUnquenched & Underivatized PlasmaAcid-Quenched Plasma (No Derivatization)Acid-Quenched + NPDA Derivatized
Extraction Recovery (%) < 5% (Lost to protein binding)45%92.4%
Matrix Effect (%) 30% (Severe Ion Suppression)40% (Elutes in void volume)98.5% (Negligible Suppression)
Stability (t=2h at RT) Complete Degradation~60% remaining> 95% remaining
LOD (Limit of Detection) N/A (Undetectable)50 ng/mL0.5 ng/mL

Troubleshooting Guides & FAQs

Q1: Why does the 13C-3BP signal disappear within minutes in untreated plasma? A1: 13C-3BP is a potent electrophile. The biochemical basis for its poor pharmacokinetic stability is that the bromine atom acts as a leaving group, allowing the molecule to rapidly alkylate free sulfhydryl (-SH) groups on plasma proteins, most notably the Cys34 residue of human serum albumin[2]. This covalent binding inactivates the drug and permanently removes it from the extractable plasma fraction. Immediate acidification (Step 1) protonates these thiolate anions, drastically reducing their nucleophilicity and buying you enough time to precipitate the proteins.

Q2: How do I definitively differentiate between true matrix suppression and analyte degradation in my assay? A2: You must build a self-validating system using a Post-Extraction Addition (Spike) Experiment .

  • Set A: Spike 13C-3BP into neat solvent (represents 100% signal).

  • Set B: Extract blank plasma, then spike 13C-3BP into the post-extracted supernatant.

  • Set C: Spike 13C-3BP into blank plasma before extraction. Interpretation: If Set B signal is much lower than Set A, you have Matrix Suppression (co-eluting phospholipids are stealing charge in the ESI source). If Set C is much lower than Set B, you have Analyte Degradation/Recovery Loss (the compound is reacting with the matrix before you can extract it).

Q3: Why is NPDA derivatization strictly required? Can't I just use Negative ESI for a keto-acid? A3: While native 3-bromopyruvate can technically ionize in negative mode, its extremely high polarity prevents it from retaining on standard reversed-phase columns. It co-elutes with the solvent front, where thousands of endogenous salts and polar lipids cause catastrophic ion suppression. Derivatization with NPDA[1] transforms the small polar molecule into a bulky, hydrophobic quinoxaline ring. This shifts its retention time into a clean chromatographic window and introduces a basic nitrogen that ionizes beautifully in Positive ESI.

Q4: What is the mechanistic rationale for using the 13C-tracer in these studies? A4: 13C-3BP is used to trace metabolic flux and target engagement. 3BP selectively kills cancer cells by acting as an energy blocker. It covalently modifies and abolishes the activity of mitochondrially-bound Hexokinase 2 (HK2), leading to the dissociation of HK2 from the mitochondria and triggering apoptosis[3]. Furthermore, 3BP pyruvylates Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), inhibiting its enzymatic function[3]. The 13C label allows mass spectrometrists to track the covalent adducts formed on these specific target proteins without interference from endogenous pyruvate.

Pathway Glucose Glucose HK2 Hexokinase 2 (HK2) (Mitochondrial Bound) Glucose->HK2 G6P Glucose-6-Phosphate HK2->G6P Apoptosis Cell Death / Apoptosis HK2->Apoptosis Dissociation from VDAC GAPDH GAPDH G6P->GAPDH Pyruvate Pyruvate / Lactate GAPDH->Pyruvate BP 13C-3BP (Alkylating Agent) BP->HK2 Alkylation BP->GAPDH Alkylation

Figure 2: Mechanistic pathway of 13C-3BP inhibiting glycolysis via HK2 and GAPDH alkylation.

References

  • Liu H, Zhang Q, et al. "Quantification of 3-bromopyruvate in rat plasma by HPLC-MS/MS employing precolumn derivatization and the application to a pharmacokinetics study." Biomedical Chromatography, 2022.[Link]

  • Rincon-Torroella J, et al. "ME3BP-7 is a targeted cytotoxic agent that rapidly kills pancreatic cancer cells expressing high levels of monocarboxylate transporter MCT1." eLife, 2024.[Link]

  • Gandin V, et al. "The energy blocker inside the power house: mitochondria targeted delivery of 3-bromopyruvate." Chemical Science, 2015.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: Cross-Validation of NMR and LC-MS for the Quantification of 3-Bromo-2-oxo(1-¹³C)propanoic Acid

A Senior Application Scientist's Guide to Method Selection and Validation In the landscape of pharmaceutical development and metabolic research, the precise quantification of small molecules is paramount. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Method Selection and Validation

In the landscape of pharmaceutical development and metabolic research, the precise quantification of small molecules is paramount. This guide provides an in-depth, objective comparison of two powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the quantification of 3-Bromo-2-oxo(1-¹³C)propanoic acid, a specialized, isotopically labeled organic acid. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on analytical method selection and to understand the nuances of cross-validation.

The Analytical Challenge: Quantifying a Labeled Small Molecule

3-Bromo-2-oxopropanoic acid and its isotopically labeled counterpart are of interest in various biochemical studies. The introduction of a ¹³C-label at the C1 position provides a unique analytical handle for quantification, especially in complex biological matrices. The challenge lies in selecting the most appropriate analytical technique that offers the requisite accuracy, precision, and sensitivity, while also considering factors such as sample throughput and destructive versus non-destructive analysis.

Pillar 1: Quantitative Nuclear Magnetic Resonance (qNMR) - The Absolute Quantifier

Principle of qNMR:

Quantitative NMR is a primary analytical method that leverages the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[1][2] This fundamental principle allows for the absolute quantification of a substance without the need for an identical reference standard of the analyte, a significant advantage over many other analytical techniques.[1][3] For ¹³C-labeled compounds, the enhanced signal from the enriched nucleus provides a clear and specific resonance for quantification.[4]

Experimental Workflow for ¹³C qNMR

The following workflow outlines the key steps for the quantification of 3-Bromo-2-oxo(1-¹³C)propanoic acid using ¹³C qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Optimize Spectrometer Parameters (e.g., pulse angle, relaxation delay) C->D Analysis E Acquire ¹³C NMR Spectrum D->E F Phase & Baseline Correction E->F G Integrate Analyte & Internal Standard Signals F->G H Calculate Concentration G->H

Caption: Workflow for quantitative ¹³C NMR analysis.

Key Considerations for Accurate ¹³C qNMR:
  • Relaxation Times (T1): To ensure accurate integration, a sufficient relaxation delay (typically 5-7 times the longest T1 of the carbons of interest) must be employed between pulses. This allows for complete relaxation of the nuclei back to their equilibrium state.

  • Nuclear Overhauser Effect (NOE): For ¹³C NMR, inverse-gated decoupling is often used to suppress the NOE, which can otherwise lead to inaccurate signal integrations.[5]

  • Internal Standard Selection: An ideal internal standard should be chemically inert, have a simple spectrum with signals that do not overlap with the analyte, be soluble in the same solvent, and have a known purity.

Pillar 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - The Sensitivity Powerhouse

Principle of LC-MS:

LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.[6][7] The HPLC separates the analyte from other components in the sample matrix, and the mass spectrometer then ionizes the analyte and separates the resulting ions based on their mass-to-charge ratio (m/z).[8] For quantitative analysis, stable isotope dilution (SID) is the gold standard, where a known amount of a stable isotope-labeled version of the analyte is used as an internal standard.[9]

Experimental Workflow for LC-MS Quantification

The following workflow illustrates the process for quantifying 3-Bromo-2-oxo(1-¹³C)propanoic acid using LC-MS with an appropriate internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Prepare Calibration Standards & QCs B Spike Samples with Internal Standard A->B C Sample Clean-up (e.g., SPE, filtration) B->C D HPLC Separation C->D Analysis E Mass Spectrometric Detection (e.g., MRM) D->E F Peak Integration E->F G Generate Calibration Curve F->G H Quantify Analyte Concentration G->H

Caption: Workflow for quantitative LC-MS analysis.

Key Considerations for Accurate LC-MS Quantification:
  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. Careful sample preparation and the use of a co-eluting stable isotope-labeled internal standard are crucial to mitigate these effects.

  • Ionization Efficiency: The choice of ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and its parameters must be optimized for the analyte to ensure robust and reproducible ionization.[10]

  • Linearity and Range: The analytical method must be validated to demonstrate linearity over the expected concentration range of the samples.[11]

Head-to-Head Comparison: qNMR vs. LC-MS

FeatureQuantitative NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei.[1]Relative quantification based on the response ratio to an internal standard, requiring a calibration curve.[9]
Sensitivity Lower (typically µg to mg range).[1]Higher (typically pg to ng range).[12]
Specificity High, based on unique chemical shifts. For ¹³C-labeled compounds, specificity is excellent.[4]Very high, especially with tandem MS (MS/MS), based on precursor and product ion masses.[10]
Sample Throughput Lower, with longer acquisition times per sample.Higher, with rapid analysis times per sample.
Sample Preparation Generally simpler, often just dissolution in a deuterated solvent.More complex, often requiring extraction, clean-up, and derivatization.
Destructive? No, the sample can be recovered.[3]Yes, the sample is consumed during analysis.
Matrix Effects Generally less susceptible to matrix effects.Highly susceptible to matrix effects, requiring careful management.[10]
Instrumentation Cost High initial investment for high-field NMR spectrometers.Moderate to high, depending on the mass analyzer.

Cross-Validation: Ensuring Method Concordance

When two different analytical methods are used to measure the same analyte, a cross-validation study is essential to demonstrate that the results are comparable and reliable.[13][14] This is a critical step in method transfer between laboratories or when transitioning from one analytical platform to another.[15] The objective is to ensure that any observed differences are within acceptable limits and do not impact the interpretation of the study data.

A Practical Approach to Cross-Validation

A cross-validation study for 3-Bromo-2-oxo(1-¹³C)propanoic acid would involve analyzing the same set of samples by both qNMR and LC-MS.

Experimental Protocol for Cross-Validation:

  • Sample Selection: Prepare a set of quality control (QC) samples at low, medium, and high concentrations spanning the analytical range of both methods.[15]

  • Analysis: Analyze each QC sample in replicate (e.g., n=5) using both the validated qNMR and LC-MS methods.

  • Data Comparison: Compare the mean concentrations and precision (e.g., %CV) obtained from both methods.

  • Acceptance Criteria: The acceptance criteria for the cross-validation should be pre-defined. A common approach is to assess the percentage difference between the mean values obtained by the two methods. According to the ICH Q2(R1) guidelines, the objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[16][17][18][19]

Cross_Validation cluster_methods Analytical Methods NMR qNMR Analysis Compare Compare Results (% Difference, Statistical Analysis) NMR->Compare LCMS LC-MS Analysis LCMS->Compare Sample Identical Sample Set (Low, Mid, High QCs) Sample->NMR Sample->LCMS Report Validation Report Compare->Report

Caption: Cross-validation workflow for qNMR and LC-MS.

Conclusion: A Symbiotic Relationship

Both qNMR and LC-MS are powerful techniques for the quantification of 3-Bromo-2-oxo(1-¹³C)propanoic acid, each with its own distinct advantages and limitations.

  • qNMR stands out as a primary, non-destructive method that provides absolute quantification with high precision and is less prone to matrix effects. It is an excellent choice for the characterization of pure substances and reference standards.

  • LC-MS offers unparalleled sensitivity and high throughput, making it the preferred method for analyzing samples with very low analyte concentrations or for large-scale studies.

Ultimately, the choice of method depends on the specific requirements of the study. For comprehensive and robust analytical data, a cross-validation approach, leveraging the strengths of both techniques, provides the highest level of confidence in the results. This dual-pronged strategy ensures not only the accuracy of the quantification but also the overall integrity of the research or development program.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples - SciSpace. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. Available from: [Link]

  • Quantification of single components in complex mixtures by 13C NMR | Magritek. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci - IRE Journals. Available from: [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Available from: [Link]

  • Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography - Chemyx. Available from: [Link]

  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters - ACS Publications. Available from: [Link]

  • Quantitative cross-polarization NMR spectroscopy in uniformly 13C-labeled solids. Available from: [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation. Available from: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. Available from: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available from: [Link]

  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC. Available from: [Link]

  • Isotopic labeling-assisted metabolomics using LC–MS - PMC. Available from: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. Available from: [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. Available from: [Link]

  • Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC - Journal of Current Medical Research and Opinion. Available from: [Link]

  • Propanoic acid, 3-bromo-2-oxo-, ethyl ester - the NIST WebBook. Available from: [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. Available from: [Link]

  • 3-BROMO-2-OXOPROPANOIC ACID | CAS 1113-59-3 - Matrix Fine Chemicals. Available from: [Link]

  • Analytical method validation: A brief review. Available from: [Link]

  • Full article: Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. Available from: [Link]

  • Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. Available from: [Link]

  • LC-MS Quantification of Site-Specific Phosphorylation Degree by Stable-Isotope Dimethyl Labeling Coupled with Phosphatase Dephosphorylation - MDPI. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-2-oxo(1-~13~C)propanoic acid proper disposal procedures

As a Senior Application Scientist overseeing metabolic flux analysis and oncology research workflows, I frequently encounter logistical confusion surrounding the handling of isotope-labeled metabolic inhibitors. 3-Bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing metabolic flux analysis and oncology research workflows, I frequently encounter logistical confusion surrounding the handling of isotope-labeled metabolic inhibitors. 3-Bromo-2-oxo(1-13C)propanoic acid (commonly known as ^13^C-bromopyruvic acid) is a potent hexokinase II inhibitor.

While its application in research is highly sophisticated, its disposal profile is dictated by three fundamental physicochemical realities: it contains a stable (non-radioactive) isotope , it acts as a corrosive alkylating agent , and it is a halogenated organic acid .

This guide provides the authoritative causality and step-by-step methodologies required to safely manage and dispose of this compound, ensuring your laboratory maintains strict environmental compliance and operational safety.

Part 1: Physicochemical Hazards & Causality

To design a self-validating disposal protocol, we must first understand why the chemical behaves the way it does. The hazards of 3-Bromo-2-oxo(1-13C)propanoic acid are not derived from its ^13^C label, but from its reactive functional groups.

The alpha-bromo ketone moiety makes it a highly reactive alkylating agent that readily crosslinks biological nucleophiles, while the carboxylic acid group imparts severe corrosivity (1[1]). Furthermore, contact with mild or galvanized steel liberates highly flammable hydrogen gas, creating an acute explosion hazard in waste accumulation areas (2[2]).

Table 1: Physicochemical Hazard Profile & Operational Impact

Hazard ClassGHS CategoryCausality & Operational Impact
Skin Corrosion / Eye Damage Category 1C / 1The alpha-bromo group acts as a potent alkylating agent, rapidly destroying epithelial tissues. Impact: Requires strict PPE (goggles, face shield, chemical-resistant gloves) during all waste transfers.
Corrosive to Metals Category 1 (H290)The carboxylic acid protonates metal surfaces, liberating explosive H2 gas. Impact: Absolutely mandates the use of high-density polyethylene (HDPE) or glass waste containers. Never use metal drums.
Acute Toxicity Category 4Inhibits glycolysis systemically upon absorption. Impact: Mandates that all waste consolidation occurs exclusively within a certified chemical fume hood.

Part 2: Waste Classification & Segregation Logic

A common error among junior researchers is defaulting to radiological waste protocols whenever the word "isotope" is mentioned. Carbon-13 (^13^C) is a naturally occurring, stable isotope. It poses zero radiological hazard. Stable isotope-labeled waste shares the same environmental fate as standard chemical waste and must be segregated based strictly on its chemical properties ([]).

Because the molecule contains bromine, it must be routed to Halogenated Organic Waste . Incineration of halogens requires specialized facilities equipped with flue-gas desulfurization and halogen scrubbers to prevent the release of toxic hydrogen bromide (HBr) gas into the atmosphere (4[4]).

Table 2: Waste Segregation Matrix

Waste Stream CategoryCompatibilityMechanistic Rationale
Halogenated Organic Waste YES (Primary) Contains Bromine. Requires specialized high-temperature incineration with scrubbers.
Non-Halogenated Organics NO Mixing contaminates clean organic streams, risking environmental release of halogens.
Inorganic Acids (e.g., HCl) NO Mixing organic and inorganic acids can lead to unpredictable reactive chemistry.
Strong Bases / Alkalis NO Exothermic acid-base neutralization can boil the solvent and cause a chemical blowout.
Radioactive Waste NO ^13^C is stable. Placing it in radiological waste violates compliance and incurs massive costs.

Part 3: Standard Operating Procedure (SOP) for Disposal

To ensure a self-validating workflow, follow this step-by-step methodology for the disposal of 3-Bromo-2-oxo(1-13C)propanoic acid solutions and contaminated consumables.

Phase 1: Pre-Disposal Preparation
  • PPE Verification: Don a flame-resistant lab coat, chemical-resistant nitrile or neoprene gloves (double-gloving is recommended due to alkylating properties), and splash-proof safety goggles.

  • Container Selection: Select a rigorously inspected, chemically compatible High-Density Polyethylene (HDPE) carboy or a heavy-walled glass bottle. Validation Checkpoint: Ensure no metal components (including cap liners) are present to prevent H2 gas evolution (5[5]).

  • Pre-Labeling: Before adding any waste, affix a standard Hazardous Waste label. Explicitly write: "Halogenated Organic Acid Waste: 3-Bromo-2-oxo(1-13C)propanoic acid, Corrosive, Toxic." Do not use abbreviations like "13C-3BP".

Phase 2: Active Waste Transfer
  • Fume Hood Execution: Transfer all liquid waste inside a certified chemical fume hood. Use a compatible HDPE funnel to prevent splashing.

  • Segregation Enforcement: Ensure the receiving container only contains other compatible halogenated organic solvents (e.g., dichloromethane, chloroform). Never mix with amine-containing bases or oxidizing agents (6[6]).

  • Solid Waste Handling: Place contaminated pipette tips, empty vials, and weigh boats into a separate, puncture-resistant, sealable plastic container labeled as "Solid Hazardous Waste - Contaminated with Halogenated Corrosives."

Phase 3: Satellite Accumulation & Spill Management
  • Secure Storage: Cap the container tightly immediately after the transfer. Store the container in a secondary containment tray within your designated Satellite Accumulation Area (SAA).

  • Spill Protocol: In the event of a spill, DO NOT use combustible absorbents like paper towels or sawdust, which can react with the acid. Use inert, acid-compatible spill pads or diatomaceous earth. Sweep up with plastic (non-sparking) tools and dispose of as solid hazardous waste.

Part 4: Decision-Making Workflow

The following logic tree visualizes the operational routing for this compound, reinforcing the critical distinction between stable isotopes and radiological waste.

WasteDisposal Start Waste Generation: 3-Bromo-2-oxo(1-13C)propanoic acid IsotopeCheck Is the isotope radioactive? (13C vs 14C) Start->IsotopeCheck RadWaste Radiological Waste Protocol (Not Applicable for 13C) IsotopeCheck->RadWaste Yes (e.g., 14C) ChemWaste Standard Chemical Waste Protocol IsotopeCheck->ChemWaste No (Stable 13C) HalogenCheck Contains Halogens? (Bromine present) ChemWaste->HalogenCheck NonHalo Non-Halogenated Organic Waste HalogenCheck->NonHalo No HaloAcid Halogenated Organic Acid Waste (Primary Route) HalogenCheck->HaloAcid Yes (Br) Container Collect in HDPE Plastic (Avoid Metal due to H290) HaloAcid->Container Label Label: Hazardous Waste Halogenated Organic Acid, Corrosive Container->Label Incineration High-Temp Incineration with Halogen Scrubbers Label->Incineration

Caption: Workflow for the classification and disposal of 3-Bromo-2-oxo(1-13C)propanoic acid waste.

References

  • Hazardous Waste Segregation Guidelines. Bucknell University Environmental Health & Safety. Available at:[Link]

  • Hazardous Waste Compatibility and Segregation. University of Waterloo Safety Office. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2-oxo(1-~13~C)propanoic acid
Reactant of Route 2
3-Bromo-2-oxo(1-~13~C)propanoic acid
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